Dihexyl Malonate
Description
Structure
3D Structure
Properties
IUPAC Name |
dihexyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-3-5-7-9-11-18-14(16)13-15(17)19-12-10-8-6-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXAJNXSULJYCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC(=O)OCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431505 | |
| Record name | Dihexyl Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1431-37-4 | |
| Record name | Dihexyl malonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedioic acid, 1,3-dihexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihexyl Malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dihexyl Malonate (CAS No. 1431-37-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Dihexyl malonate is a specialty chemical with limited publicly available research data. This guide provides a comprehensive overview based on established principles of organic chemistry, data from homologous malonic acid esters, and general applications of this class of compounds. Predicted data and generalized protocols are clearly indicated.
Introduction
This compound, with the CAS number 1431-37-4, is the di-ester of malonic acid and hexanol. As a member of the dialkyl malonate family, it serves as a versatile building block in organic synthesis. Its chemical structure, featuring an active methylene group flanked by two ester functionalities, allows for a variety of chemical transformations. The two hexyl chains render the molecule significantly more lipophilic than its shorter-chain counterparts like diethyl or dimethyl malonate. This property can be leveraged in applications requiring enhanced solubility in nonpolar organic solvents or in the synthesis of molecules with long alkyl chains for specific biological interactions, such as membrane targeting.
This technical guide provides an in-depth summary of the known and predicted physicochemical properties, spectroscopic characteristics, synthesis protocols, and potential applications of this compound, with a focus on its relevance to pharmaceutical and chemical research.
Physicochemical Properties
The physicochemical properties of this compound are summarized in Table 1. The experimental data for this specific compound is limited, and therefore, some values are predicted based on data from homologous long-chain dialkyl malonates.
| Property | Value (Experimental/Predicted) | Reference/Method |
| Molecular Formula | C₁₅H₂₈O₄ | - |
| Molecular Weight | 272.38 g/mol | - |
| CAS Number | 1431-37-4 | - |
| Appearance | Colorless to pale yellow liquid (Predicted) | General |
| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | ChemSrc[1] |
| Density | 0.962 g/cm³ (Predicted) | ChemSrc[1] |
| Refractive Index | 1.443 (Predicted) | ChemSrc[1] |
| Flash Point | 140.8 °C (Predicted) | ChemSrc[1] |
| LogP (Octanol/Water) | 3.62 (Predicted) | ChemSrc[1] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, acetone); Insoluble in water (Predicted) | General |
Spectroscopic Data (Predicted)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 - 4.2 | Triplet (t) | 4H | -O-CH₂ -CH₂- |
| ~3.3 - 3.4 | Singlet (s) | 2H | O=C-CH₂ -C=O |
| ~1.6 - 1.7 | Quintet (p) | 4H | -O-CH₂-CH₂ -CH₂- |
| ~1.2 - 1.4 | Multiplet (m) | 12H | -CH₂-CH₂ -CH₂ -CH₂ -CH₃ |
| ~0.8 - 0.9 | Triplet (t) | 6H | -CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C =O |
| ~65 | -O-CH₂ - |
| ~42 | O=C-CH₂ -C=O |
| ~31 | -CH₂-CH₂ -CH₂-CH₂-CH₃ |
| ~28 | -O-CH₂-CH₂ -CH₂- |
| ~25 | -CH₂-CH₂ -CH₂-CH₃ |
| ~22 | -CH₂ -CH₃ |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950-2850 | Strong | C-H stretch (alkane) |
| ~1750-1730 | Strong | C=O stretch (ester) |
| ~1465 | Medium | C-H bend (methylene) |
| ~1380 | Medium | C-H bend (methyl) |
| ~1250-1150 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS) (Predicted)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Assignment (Fragmentation Pattern) |
| 272 | Low | [M]⁺ (Molecular ion) |
| 187 | Moderate | [M - C₆H₁₃]⁺ (Loss of a hexyl radical) |
| 171 | High | [M - OC₆H₁₃]⁺ (Loss of a hexyloxy radical) |
| 85 | Moderate | [C₆H₁₃]⁺ (Hexyl cation) |
| 57 | High | [C₄H₉]⁺ (Butyl cation, further fragmentation of the hexyl chain) |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes a general procedure for the synthesis of dialkyl malonates, which can be adapted for this compound.[1][2][3][4][5]
Materials:
-
Malonic acid (1 equivalent)
-
1-Hexanol (2.5 equivalents)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid, 1-hexanol, and toluene.
-
With stirring, slowly add the catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
Malonic Ester Synthesis using this compound
This is a general protocol for the use of a dialkyl malonate in the synthesis of a substituted carboxylic acid.[6][7][8][9][10][11][12][13][14]
Materials:
-
This compound (1 equivalent)
-
Sodium ethoxide or another suitable base (1 equivalent)
-
Anhydrous ethanol or other appropriate solvent
-
Alkyl halide (R-X) (1 equivalent)
-
Aqueous NaOH or KOH solution
-
Aqueous HCl solution
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Enolate Formation: In a three-neck flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add this compound dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the mixture to reflux for 1-3 hours to drive the Sₙ2 reaction to completion.
-
Hydrolysis (Saponification): Cool the reaction mixture and add an aqueous solution of NaOH or KOH. Heat to reflux to hydrolyze the ester groups to carboxylates.
-
Acidification and Decarboxylation: Cool the mixture in an ice bath and carefully acidify with concentrated HCl. The resulting dicarboxylic acid is often unstable and will decarboxylate upon heating. Gently heat the acidified solution until the evolution of CO₂ ceases.
-
Extraction and Purification: Cool the reaction mixture and extract the desired carboxylic acid product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over an anhydrous salt, and remove the solvent under reduced pressure. The product can be further purified by chromatography or distillation.
Applications in Research and Drug Development
While specific applications for this compound are not well-documented, its properties suggest potential utility in several areas, drawing parallels from other long-chain esters and malonates.
Organic Synthesis
-
Synthesis of Lipophilic Carboxylic Acids: The malonic ester synthesis using this compound would produce carboxylic acids with a hexyl group attached to the alpha-carbon, or longer chains if a different alkyl halide is used. These lipophilic acids could be of interest as precursors for surfactants, lubricants, or polymers.[15]
-
Precursor for Complex Molecules: Like other malonates, this compound can be used in the synthesis of barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and other pharmacologically active compounds.[13][16] The hexyl groups might be retained in the final product to enhance its lipophilicity or could be removed during the synthesis.
Potential in Drug Development
-
Prodrug Strategy: The ester functionalities of this compound can be hydrolyzed by esterases in the body. This suggests that this compound could be used as a scaffold for prodrugs, where the active drug molecule is released upon enzymatic cleavage of the ester bonds.[17][18][19][20] The long hexyl chains could influence the rate of hydrolysis and the biodistribution of the prodrug.[18]
-
Modulation of Biological Membranes: The lipophilic nature imparted by the two hexyl chains could facilitate the interaction of molecules derived from this compound with biological membranes. This could be exploited in the design of drugs that target membrane-bound proteins or require passage through the cell membrane.
Safety and Handling
A detailed safety data sheet (SDS) for this compound should be consulted before use. Based on data for homologous esters, it is expected to be a combustible liquid with low acute toxicity. However, it may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed. Store in a cool, dry, well-ventilated area away from sources of ignition.
Conclusion
This compound is a potentially valuable, though currently under-researched, member of the dialkyl malonate family. Its significant lipophilicity distinguishes it from more common analogs and suggests applications where this property is advantageous, particularly in the synthesis of specialized organic molecules and potentially in the design of prodrugs. The experimental protocols and predictive spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals to begin exploring the utility of this versatile chemical. Further research into its specific reactivity and biological activity is warranted to fully elucidate its potential.
References
- 1. Sciencemadness Discussion Board - Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Sciencemadness Discussion Board - Esterification of Malonic Acid to DiEthyl Malonate - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. Malonic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 13. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. talentchemicals.com [talentchemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 5′-O-Aliphatic and amino acid ester prodrugs of (−)-β-d-(2R,4R)-dioxolane-thymine (DOT): Synthesis, anti-HIV activity, cytotoxicity and stability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
Dihexyl Malonate: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl malonate, also known as malonic acid dihexyl ester, is a diester of malonic acid with the chemical formula C15H28O4. As a member of the malonate ester family, it serves as a versatile building block in organic synthesis, finding applications in the production of various pharmaceuticals, fragrances, and other specialty chemicals. An in-depth understanding of its physical properties is paramount for its effective use in research and development, particularly in process design, reaction optimization, and formulation development. This technical guide provides a detailed overview of the core physical properties of this compound, outlines experimental protocols for their determination, and presents a logical workflow for these characterizations.
Core Physical Properties of this compound
| Physical Property | Value | Conditions |
| Molecular Formula | C15H28O4 | |
| Molecular Weight | 272.38 g/mol | |
| Boiling Point | 313.89 °C | at 760 mmHg[1] |
| 143-145 °C | at 6 Torr | |
| Density | 0.962 g/cm³ | Not Specified[1] |
| Refractive Index | 1.443 | Predicted[1] |
| Melting Point | Not available | |
| Solubility | Insoluble in water (predicted). Soluble in many organic solvents (inferred from properties of similar malonate esters). | |
| Physical State | Liquid | At room temperature (inferred) |
Experimental Protocols for Physical Property Determination
Accurate determination of the physical properties of this compound requires standardized experimental procedures. The following protocols are adapted from established methodologies for organic compounds and are suitable for characterizing this substance.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a high-boiling liquid like this compound, distillation or the Thiele tube method are appropriate.
Method: Simple Distillation
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place a measured volume of this compound (e.g., 25 mL) and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, the observed boiling point can be corrected using a nomograph or appropriate equations.
Determination of Density
The density of a liquid is its mass per unit volume. A straightforward and accurate method for determining the density of a liquid is by using a pycnometer.
Method: Pycnometry
-
Apparatus Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer using an analytical balance.
-
Mass of Pycnometer with Water: Fill the pycnometer with deionized water of a known temperature and weigh it. This allows for the precise calibration of the pycnometer's volume.
-
Mass of Pycnometer with Sample: Empty, dry, and then fill the pycnometer with this compound at the same temperature as the water. Weigh the filled pycnometer.
-
Calculation: The density (ρ) is calculated using the following formula: ρ_sample = (m_sample / m_water) * ρ_water where m_sample is the mass of the this compound, m_water is the mass of the water, and ρ_water is the known density of water at the measurement temperature.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is often used to identify and assess the purity of liquid samples.
Method: Abbe Refractometer
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C or 25°C).
-
Reading: Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. Read the refractive index value from the scale.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A qualitative assessment of solubility in various solvents is a fundamental characteristic.
Method: Qualitative Solubility Test
-
Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).
-
Procedure:
-
To a series of small test tubes, add approximately 1 mL of each solvent.
-
To each test tube, add a small, measured amount of this compound (e.g., 0.1 mL).
-
Agitate the mixture and observe whether the this compound dissolves completely.
-
-
Observation: Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For quantitative analysis, a gravimetric method following solvent evaporation can be employed.
Experimental Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid organic compound such as this compound.
Caption: Workflow for Physical Property Characterization of this compound.
References
An In-depth Technical Guide to Dihexyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical specifications for dihexyl malonate, a dialkyl malonate ester. The information is presented to be a quick and reliable reference for laboratory and development settings.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₈O₄ | [1][2] |
| Molecular Weight | 272.38 g/mol | [1][3] |
| Exact Mass | 272.199 g/mol | [1] |
| CAS Number | 1431-37-4 | [1][2][3] |
Synthesis Pathway
This compound is synthesized via the esterification of malonic acid with 1-hexanol. This reaction, typically catalyzed by an acid, involves the condensation of two molecules of 1-hexanol with one molecule of malonic acid, resulting in the formation of this compound and two molecules of water as a byproduct. Understanding this workflow is crucial for chemical synthesis and process optimization.
Experimental Protocols
While specific experimental protocols are proprietary to individual laboratories, the synthesis of this compound generally follows a standard Fischer esterification procedure.
General Methodology: Fischer Esterification
-
Reactant Mixture: Malonic acid and a molar excess of 1-hexanol (at least a 2:1 ratio of alcohol to acid) are combined in a round-bottom flask. A suitable solvent that forms an azeotrope with water, such as toluene or cyclohexane, is often added to facilitate water removal.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is added to the mixture.
-
Reaction Setup: The flask is equipped with a Dean-Stark apparatus and a reflux condenser to continuously remove the water formed during the reaction, driving the equilibrium towards the product side.
-
Heating: The mixture is heated to reflux. The reaction progress is monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being produced.
-
Workup: After cooling, the reaction mixture is washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound is then purified, typically by vacuum distillation, to yield the final high-purity product.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dihexyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dihexyl malonate. In the absence of direct experimental spectra in publicly available databases, this guide leverages data from analogous compounds and established principles of NMR spectroscopy to offer a robust predictive analysis. This document also outlines the standard experimental protocols for acquiring high-quality NMR data for compounds of this nature.
Chemical Structure of this compound
This compound, systematically known as dihexyl propanedioate, is the diester formed from malonic acid and hexan-1-ol. Its chemical structure is characterized by a central methylene group flanked by two carbonyl groups, which are in turn connected to hexyloxy groups.
Chemical Structure:
This structure reveals a plane of symmetry through the central CH₂ group, which simplifies the expected NMR spectra as the two hexyl chains are chemically equivalent.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the overall electronic environment.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | O=C-CH₂-C=O | 3.3 - 3.5 | Singlet (s) | 2H |
| b | -O-CH₂-(CH₂)₄CH₃ | 4.0 - 4.2 | Triplet (t) | 4H |
| c | -OCH₂-CH₂-(CH₂)₃CH₃ | 1.6 - 1.7 | Quintet | 4H |
| d | -(CH₂)₂-CH₂-CH₂-CH₂-CH₃ | 1.2 - 1.4 | Multiplet (m) | 8H |
| e | -(CH₂)₅-CH₃ | 0.8 - 0.9 | Triplet (t) | 6H |
The predictions are based on the known spectral data of similar esters, such as diethyl malonate, and the typical chemical shifts of alkyl chains. The methylene protons of the ester (b) are the most deshielded of the alkyl chain due to the direct attachment to the oxygen atom. The central methylene protons (a) are situated between two carbonyl groups, leading to a downfield shift. The remaining protons of the hexyl chain (c, d, and e) exhibit shifts typical for aliphatic hydrocarbons, with a slight deshielding effect that diminishes with distance from the ester oxygen.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound is expected to display seven unique signals due to the molecule's symmetry.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Label | Assignment | Predicted Chemical Shift (δ, ppm) |
| 1 | C=O | 165 - 175 |
| 2 | O=C-CH₂-C=O | 40 - 45 |
| 3 | -O-CH₂-(CH₂)₄CH₃ | 65 - 70 |
| 4 | -OCH₂-CH₂-(CH₂)₃CH₃ | 30 - 35 |
| 5 | -(CH₂)₂-CH₂-CH₂-CH₂-CH₃ | 25 - 30 |
| 6 | -(CH₂)₄-CH₂-CH₃ | 22 - 25 |
| 7 | -(CH₂)₅-CH₃ | 13 - 15 |
The carbonyl carbon (1) is expected to have the largest chemical shift. The carbon of the central methylene group (2) and the ester methylene carbon (3) will also be significantly downfield. The remaining carbons of the hexyl chain (4, 5, 6, and 7) will show characteristic aliphatic signals.
Experimental Protocols for NMR Spectroscopy
The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid sample like this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is readily soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration:
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample is preferable, typically 50-100 mg in 0.6-0.7 mL of the solvent, to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better spectral resolution.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon environment.
-
Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
Visualization of NMR Spectral Interpretation
The following diagram illustrates the logical workflow for interpreting the NMR spectra of this compound, connecting the molecular structure to the expected spectral features.
Caption: Logical workflow for this compound NMR spectral analysis.
This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, along with the necessary experimental protocols for their acquisition. These predictions serve as a valuable reference for researchers in the identification and characterization of this and similar long-chain dialkyl malonates.
A Comprehensive Technical Guide to the Solubility of Dihexyl Malonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of dihexyl malonate, a key intermediate in various synthetic processes. Understanding the solubility of this compound in different organic solvents is crucial for optimizing reaction conditions, developing purification strategies, and formulating products in the pharmaceutical and chemical industries. This document offers a theoretical framework for the solubility of this compound, alongside detailed experimental protocols for its empirical determination.
Core Principles of this compound Solubility
This compound, with the chemical formula CH₂(COOC₆H₁₃)₂, is a diester of malonic acid and hexanol. Its molecular structure, characterized by a polar head (the two ester groups) and two long, non-polar alkyl chains (the hexyl groups), dictates its solubility behavior. The overarching principle governing its solubility is "like dissolves like." This means its solubility will be highest in solvents with similar polarity.
The presence of the two hexyl chains significantly increases the non-polar character of the molecule compared to its shorter-chain analogue, diethyl malonate. While diethyl malonate is miscible with a wide range of common organic solvents, the enhanced lipophilicity of this compound suggests a greater affinity for non-polar to moderately polar organic solvents. Conversely, its solubility in highly polar solvents is expected to be limited.
Predicted Solubility Profile of this compound
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and predicted solubility profile can be constructed based on its chemical structure and the known properties of similar long-chain esters. The following table summarizes the expected solubility of this compound in a variety of common organic solvents at ambient temperature.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Hydrocarbons | Hexane | High | Non-polar solvent interacts favorably with the long hexyl chains of this compound. |
| Toluene | High | Aromatic, non-polar solvent capable of van der Waals interactions with the alkyl chains. | |
| Ethers | Diethyl Ether | High | Moderately polar ether oxygen can interact with the ester group, while the ethyl groups solvate the alkyl chains. |
| Tetrahydrofuran (THF) | High | A more polar ether, still expected to be a good solvent due to its ability to solvate both the polar and non-polar regions of the molecule. | |
| Chlorinated Solvents | Dichloromethane | High | Good general solvent for a wide range of organic compounds, expected to readily dissolve this compound. |
| Chloroform | High | Similar to dichloromethane, its polarity is suitable for solvating the ester functionality. | |
| Ketones | Acetone | Moderate to High | A polar aprotic solvent that should effectively solvate the ester groups, though the long alkyl chains may slightly reduce miscibility compared to shorter-chain malonates. |
| Alcohols | Methanol | Low to Moderate | The high polarity and hydrogen-bonding nature of methanol are less compatible with the long non-polar hexyl chains. |
| Ethanol | Moderate | Less polar than methanol, offering a better balance for solvating both the polar ester groups and the non-polar alkyl chains. | |
| Isopropanol | Moderate to High | The increased alkyl character compared to ethanol improves its ability to solvate the hexyl groups. | |
| Polar Aprotic | Dimethylformamide (DMF) | Moderate | A highly polar solvent; while it can solvate the ester groups, the large non-polar part of this compound will limit solubility. |
| Dimethyl Sulfoxide (DMSO) | Low to Moderate | Similar to DMF, its high polarity makes it a less ideal solvent for the lipophilic this compound. |
Experimental Determination of Solubility
To obtain precise quantitative data for the solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid solute in a liquid solvent at a specified temperature.
Experimental Protocol: Isothermal Equilibrium Method
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Vials with airtight seals
-
Syringe filters (PTFE, 0.22 µm)
-
Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector
Procedure:
-
Preparation of Supersaturated Solutions: In a series of sealed vials, add an excess amount of this compound to a known volume of the selected organic solvent. The amount of solute should be sufficient to ensure that a saturated solution is formed and undissolved solute remains.
-
Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow for the complete separation of the undissolved solute from the saturated solution.
-
Sample Collection: Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a pre-warmed or temperature-equilibrated pipette. To avoid any undissolved micro-particles, pass the solution through a syringe filter into a clean, pre-weighed vial.
-
Quantification: Determine the exact mass of the collected saturated solution. Dilute the sample with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument (GC or HPLC).
-
Analysis: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility as the mass of this compound per mass or volume of the solvent (e.g., g/100 g solvent or g/L solvent).
Data Presentation: The quantitative solubility data should be presented in a structured table, including the solvent, temperature, and the determined solubility values with appropriate units and error analysis.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be effectively visualized.
An In-depth Technical Guide to the Thermal Stability of Dihexyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl malonate, the diester of malonic acid and hexanol, is a lipophilic compound with potential applications in pharmaceutical formulations, particularly in the development of drug delivery systems and as a specialty solvent. Its thermal stability is a critical parameter, influencing its manufacturing, processing, storage, and application, especially in contexts where it may be subjected to elevated temperatures, such as in melt-based formulations or during sterilization processes. Understanding the thermal decomposition profile of this compound is therefore essential for ensuring product integrity, safety, and performance.
This technical guide provides a comprehensive overview of the expected thermal behavior of this compound. It includes a summary of its physical properties, a discussion of the anticipated thermal decomposition pathways, and detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed to determine its precise thermal stability profile.
Physicochemical Properties of this compound
A summary of the known and estimated physicochemical properties of this compound is presented in Table 1. These properties are foundational for interpreting its thermal behavior.
| Property | Value (with source/estimation basis) |
| Molecular Formula | C₁₅H₂₈O₄ |
| Molecular Weight | 272.38 g/mol |
| Boiling Point | 313.9 °C at 760 mmHg |
| Flash Point | 140.8 °C |
| Density | 0.962 g/cm³ |
| Appearance | Colorless to pale yellow liquid (inferred) |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) |
Data sourced from publicly available chemical databases. Boiling and flash points are critical indicators of the temperatures at which the material may begin to vaporize or become flammable, which are distinct from thermal decomposition.
Predicted Thermal Stability and Decomposition Pathway
Based on the analysis of similar long-chain esters and dialkyl malonates, the thermal decomposition of this compound is anticipated to occur at temperatures significantly above its boiling point, likely in the range of 250-350 °C in an inert atmosphere. The primary decomposition mechanism for many esters involves a non-radical, intramolecular elimination reaction (pyrolysis) that proceeds through a six-membered cyclic transition state, often referred to as a β-cis-elimination or ester pyrolysis.
For this compound, this would involve the transfer of a hydrogen atom from the β-carbon of the hexyl group to the carbonyl oxygen, leading to the formation of 1-hexene and a carboxylic acid intermediate, which would subsequently decarboxylate to form hexanoic acid and carbon dioxide.
A simplified logical diagram illustrating this proposed primary decomposition pathway is provided below.
In the presence of oxygen (oxidative atmosphere), the decomposition is expected to be more complex, occurring at lower temperatures and involving radical-based oxidation mechanisms, leading to a wider range of smaller, oxygenated byproducts, including aldehydes, ketones, and carbon oxides (CO, CO₂).
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (for inert conditions) or dry air (for oxidative conditions) with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), typically defined as the temperature at which 5% mass loss occurs.
-
Identify the temperature of the maximum rate of decomposition (Tmax) from the peak of the first derivative of the TGA curve (DTG).
-
Quantify the residual mass at the end of the experiment.
-
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum or high-pressure DSC pan. An empty, sealed pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a sub-ambient temperature (e.g., -20 °C) for 5 minutes.
-
Ramp the temperature from -20 °C to 400 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and boiling.
-
Identify exothermic peaks, which may indicate decomposition or other chemical reactions.
-
Integrate the area under the peaks to determine the enthalpy of fusion (ΔHf), vaporization (ΔHvap), and decomposition (ΔHdecomp).
-
The following diagram illustrates a typical experimental workflow for the thermal analysis of a liquid sample like this compound.
An In-depth Technical Guide to the Synthesis of Dihexyl Malonate from Malonic Acid and Hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of dihexyl malonate from malonic acid and hexanol. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis for the preparation of esters. This document includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in the successful synthesis and characterization of this compound.
Introduction
This compound is a diester of malonic acid with growing interest in various fields, including pharmaceuticals, lubricants, and specialty polymers. Its synthesis from readily available starting materials like malonic acid and 1-hexanol is a topic of significant interest for both academic and industrial research. The most common and direct route to this compound is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1]
The reaction equilibrium is a critical consideration in Fischer esterification. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one, in this case, hexanol) or by removing the water formed during the reaction.[2] Common methods for water removal include azeotropic distillation using a Dean-Stark apparatus.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound from malonic acid and hexanol proceeds via the Fischer esterification mechanism. This acid-catalyzed nucleophilic acyl substitution involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent dehydration to yield the ester.
Below are diagrams illustrating the Fischer esterification signaling pathway and a typical experimental workflow for the synthesis of this compound.
References
The Pivotal Role of the Active Methylene Group in Dihexyl Malonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyl malonate, a dialkyl ester of malonic acid, is a key building block in organic synthesis, primarily owing to the reactivity of its central methylene group. The two flanking ester functionalities confer a unique acidity to the methylene protons, facilitating the formation of a stabilized carbanion. This enolate serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, which are fundamental to the synthesis of a diverse array of molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the reactivity of this compound's active methylene group, with a focus on its application in alkylation, acylation, and Knoevenagel condensation reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to enable researchers to effectively utilize this versatile reagent in their synthetic endeavors.
Core Concepts: The Active Methylene Group
The reactivity of this compound is centered around the methylene (-CH2-) group positioned between two carbonyl groups of the hexyl esters. This structural motif is known as an "active methylene" group. The electron-withdrawing nature of the adjacent carbonyls significantly increases the acidity of the α-protons.
The stability of the resulting carbanion is attributed to the delocalization of the negative charge onto the two adjacent oxygen atoms of the carbonyl groups. This stabilization is key to the utility of this compound as a soft nucleophile in a variety of synthetic transformations.
Key Reactions of the Active Methylene Group
The nucleophilic enolate generated from this compound can participate in a range of reactions to form new carbon-carbon bonds. The most prominent of these are alkylation, acylation, and Knoevenagel condensation.
Alkylation
The alkylation of this compound is a cornerstone of the malonic ester synthesis, a classic method for the preparation of carboxylic acids. The reaction involves the deprotonation of the malonate followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.
The choice of base is crucial to prevent side reactions such as saponification of the ester groups. Sodium ethoxide or sodium hydride are commonly employed. The reaction is versatile, allowing for the introduction of a wide range of primary and some secondary alkyl groups. It is important to note that the steric bulk of the hexyl groups in this compound may influence the reaction rate and yield, potentially requiring longer reaction times or more forcing conditions compared to smaller dialkyl malonates. A second alkylation can be performed by repeating the deprotonation and alkylation steps, leading to the formation of α,α-disubstituted malonates.
Table 1: Representative Alkylation Reactions of Dialkyl Malonates
| Dialkyl Malonate | Alkyl Halide | Base | Solvent | Product | Yield (%) | Reference |
| Diethyl Malonate | n-Butyl bromide | NaOEt | Ethanol | Diethyl n-butylmalonate | ~80 | [2] |
| Diethyl Malonate | Benzyl bromide | NaOEt | Ethanol | Diethyl benzylmalonate | ~85 | [3] |
| Dimethyl Malonate | 1-Bromobutane | NaOMe | Methanol | Dimethyl dibutylmalonate | Not specified | [2] |
| 2,2-diphenylethyl tert-butyl α-methylmalonate | p-Chlorobenzyl bromide | 50% KOH (aq) | Toluene | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-chlorobenzyl)-2-methylmalonate | 99 | [4] |
Note: Yields are approximate and can vary based on specific reaction conditions. Data for this compound is inferred from these examples.
Acylation
Acylation of the this compound enolate with an acyl halide or anhydride provides access to β-keto esters, which are valuable intermediates in organic synthesis. The reaction proceeds via nucleophilic acyl substitution. Similar to alkylation, the choice of base and reaction conditions is critical to achieving high yields. The use of magnesium chloride has been reported to promote C-acylation over O-acylation.[5]
Table 2: Representative Acylation Reaction of Diethyl Malonate
| Malonate | Acylating Agent | Base/Promoter | Solvent | Product | Yield (%) | Reference |
| Diethyl Malonate | Acetyl chloride | Pyridine / MgCl2 | Acetonitrile | Diethyl acetylmalonate | 75 | [5] |
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active methylene compound, such as this compound, and an aldehyde or ketone, catalyzed by a weak base (e.g., piperidine, pyridine).[3][6] The reaction typically proceeds through a nucleophilic addition of the malonate enolate to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated dicarbonyl compound.[7] This reaction is a powerful tool for the synthesis of substituted alkenes and is widely used in the preparation of pharmaceuticals and other fine chemicals.[5][8]
Table 3: Representative Knoevenagel Condensation Reactions of Diethyl Malonate
| Aldehyde/Ketone | Catalyst | Solvent | Product | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Toluene | Diethyl benzylidenemalonate | ~71-80 | [9][10] |
| Various aldehydes | Immobilized BSA | DMSO | α,β-unsaturated esters | 85-89 | [8] |
| Various aldehydes | Immobilized Gelatine | DMSO | α,β-unsaturated esters | 85-89 | [5] |
Application in Drug Development: Synthesis of Barbiturates
A classic and significant application of dialkyl malonates in medicinal chemistry is the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[8] The synthesis involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, typically sodium ethoxide. The disubstituted malonate is prepared via sequential alkylation of the starting malonic ester.
Caption: Synthetic workflow for barbiturate derivatives from this compound.
Experimental Protocols
The following are generalized experimental protocols for the key reactions of dialkyl malonates. Researchers should adapt these protocols based on the specific substrate and desired product, paying close attention to safety procedures.
General Protocol for Alkylation of this compound
Materials:
-
This compound
-
Anhydrous hexanol
-
Sodium metal
-
Alkyl halide (e.g., 1-bromohexane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel under an inert atmosphere (e.g., argon), prepare a solution of sodium hexanoxide by carefully adding sodium metal (1.05 eq.) to anhydrous hexanol.
-
Once the sodium has completely reacted, add this compound (1.0 eq.) dropwise to the sodium hexanoxide solution at room temperature.
-
After the addition is complete, add the alkyl halide (1.1 eq.) dropwise via the addition funnel.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified by vacuum distillation or column chromatography.
Caption: Experimental workflow for the alkylation of this compound.
General Protocol for Knoevenagel Condensation
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Toluene
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.), the aldehyde (1.0 eq.), a catalytic amount of piperidine (e.g., 0.1 eq.), and toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Experimental workflow for the Knoevenagel condensation.
Conclusion
The active methylene group of this compound is a powerful tool in the arsenal of synthetic chemists. Its unique acidity and the stability of its corresponding enolate enable a wide range of carbon-carbon bond-forming reactions that are crucial for the construction of complex molecules. While the steric bulk of the hexyl groups may present some synthetic challenges compared to smaller dialkyl malonates, the principles of its reactivity remain the same. By understanding the core concepts of its reactivity and carefully selecting reaction conditions, researchers in academia and the pharmaceutical industry can continue to leverage this compound as a versatile and valuable building block for innovation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic Acid | C3H4O4 | CID 867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. nbinno.com [nbinno.com]
- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
Dihexyl Malonate: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
Dihexyl malonate, the di-ester of malonic acid and hexanol, is a valuable and versatile precursor in organic synthesis. Its activated methylene group, flanked by two ester functionalities, provides a nucleophilic carbon source for a variety of carbon-carbon bond-forming reactions. This technical guide details the chemical properties, key synthetic applications, and experimental protocols involving this compound, with a particular focus on its role in the synthesis of pharmaceutical intermediates and other complex organic molecules. This document serves as a comprehensive resource for researchers and professionals in drug discovery and chemical development, providing both theoretical background and practical guidance.
Introduction
Malonic esters are a cornerstone of synthetic organic chemistry, renowned for their utility in forming new carbon-carbon bonds. Among these, this compound offers unique properties owing to its long alkyl chains, which can influence solubility and reactivity in specific applications. The core reactivity of this compound lies in the acidity of the protons on the central methylene carbon, enabling deprotonation to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a range of classical organic reactions, including alkylation and condensation reactions. These reactions are fundamental to the construction of a wide array of molecular architectures, from substituted carboxylic acids to complex heterocyclic systems.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1431-37-4 | N/A |
| Molecular Formula | C₁₅H₂₈O₄ | N/A |
| Molecular Weight | 272.39 g/mol | N/A |
| Appearance | Colorless to almost colorless clear liquid | N/A |
| Purity | >98.0% (GC) | N/A |
Core Synthetic Applications
This compound serves as a versatile precursor in several key organic transformations, primarily leveraging the reactivity of its enolate.
Malonic Ester Synthesis: Alkylation Reactions
The malonic ester synthesis is a classic method for the preparation of substituted carboxylic acids. The reaction proceeds via the alkylation of the malonate enolate followed by hydrolysis and decarboxylation. The use of this compound in this synthesis would yield carboxylic acids with a hexyl ester intermediate, which may be advantageous in certain purification schemes.
Reaction Workflow:
Figure 1: General workflow for the malonic ester synthesis using this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[1] This reaction is a powerful tool for the formation of carbon-carbon double bonds and is widely used in the synthesis of α,β-unsaturated esters and other important intermediates.
Reaction Pathway:
Figure 2: Knoevenagel condensation of this compound with a carbonyl compound.
Synthesis of Barbiturates and Heterocyclic Compounds
Dialkyl malonates are critical precursors in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[2][3] The synthesis involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base.[3] While diethyl malonate is traditionally used, this compound can be employed to synthesize 5,5-disubstituted barbiturates, where the nature of the ester may influence reaction conditions and product isolation.
Synthetic Pathway:
Figure 3: Synthesis of 5,5-disubstituted barbiturates from a di-substituted this compound.
Experimental Protocols
The following protocols are generalized procedures based on well-established methods for dialkyl malonates. Researchers should optimize these conditions for their specific substrates and equipment.
Synthesis of this compound
This procedure is based on the Fischer esterification of malonic acid with hexanol.
Materials:
-
Malonic acid
-
1-Hexanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid (1.0 eq), 1-hexanol (2.5 eq), and a catalytic amount of concentrated sulfuric acid.
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction until no more water is formed.
-
Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
General Procedure for Mono-alkylation of this compound
Materials:
-
This compound
-
Sodium metal
-
Anhydrous 1-hexanol
-
Alkyl halide (R-X)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium hexoxide by dissolving sodium metal (1.0 eq) in anhydrous 1-hexanol.
-
To the sodium hexoxide solution, add this compound (1.0 eq) dropwise with stirring.
-
After the addition is complete, add the alkyl halide (1.0 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the mixture to room temperature and remove the hexanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.[4]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by vacuum distillation or column chromatography.[4]
General Procedure for Knoevenagel Condensation with Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Piperidine (catalyst)
-
Benzene or Toluene
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (1.0 eq), benzaldehyde (1.0 eq), a catalytic amount of piperidine, and benzene or toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected.
-
Cool the reaction mixture and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation or recrystallization.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the following table provides predicted key spectroscopic features based on its structure and data from analogous compounds.
| Spectroscopy | Predicted Key Signals/Features |
| ¹H NMR | Triplet (~0.9 ppm, 6H, -CH₃); Multiplet (~1.3 ppm, 12H, -(CH₂)₃-); Quintet (~1.6 ppm, 4H, -O-CH₂-CH₂ -); Singlet (~3.3 ppm, 2H, -CO-CH₂ -CO-); Triplet (~4.1 ppm, 4H, -O-CH₂ -) |
| ¹³C NMR | ~14.0 (-CH₃), ~22.5, ~25.5, ~28.5, ~31.5 (-CH₂- chains), ~41.7 (malonate CH₂), ~65.5 (-O-CH₂-), ~167.0 (C=O) |
| IR (cm⁻¹) | ~2950-2850 (C-H stretch), ~1750-1730 (C=O stretch, ester), ~1250-1100 (C-O stretch) |
| Mass Spec (m/z) | Predicted fragments would include loss of a hexoxy group (-OC₆H₁₃), loss of a hexyl group (-C₆H₁₃), and cleavage of the ester functionalities. |
Conclusion
This compound is a valuable synthetic intermediate with significant potential in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and fine chemical industries. Its utility in malonic ester synthesis, Knoevenagel condensations, and the synthesis of heterocyclic compounds like barbiturates makes it a versatile tool for synthetic chemists. While detailed experimental data for this compound itself is limited, the well-established reactivity of its lower alkyl chain analogs provides a strong foundation for its application. This guide offers a comprehensive overview of its properties, synthetic applications, and generalized experimental protocols to aid researchers in leveraging the synthetic potential of this compound. Further investigation into the specific applications and reaction optimizations for this compound is warranted to fully explore its capabilities in modern organic synthesis.
References
The Versatility of Dihexyl Malonate: A Technical Guide to its Applications in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Dihexyl malonate, a diester of malonic acid, is emerging as a versatile molecule in materials science. Its unique chemical structure, characterized by an active methylene group flanked by two hexyl ester groups, opens up a wide range of potential applications, from the synthesis of novel polymers to the formulation of advanced coatings and as a potential green plasticizer. This technical guide provides an in-depth exploration of the core applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Physical and Chemical Properties
Understanding the fundamental properties of this compound is crucial for its application in materials science. While specific experimental data for this compound is not always available, its properties can be inferred from its structure and from data on similar malonic acid esters.
| Property | Value | Reference |
| Molecular Formula | C15H28O4 | [1] |
| Molecular Weight | 272.38 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2][3] |
| Purity | >98.0% (GC) | [2][3] |
| Density | 0.962 g/cm³ | [1] |
| Boiling Point | 313.889 °C at 760 mmHg | [1] |
| Flash Point | 140.751 °C | [1] |
| Refractive Index | 1.443 | [1] |
| LogP | 3.62350 | [1] |
Applications in Polymer Synthesis
The bifunctional nature of this compound makes it an excellent candidate for the synthesis of polyesters. The presence of two ester groups allows it to act as a monomer in polycondensation reactions with diols.
Enzyme-Catalyzed Synthesis of Malonate Polyesters
A green and efficient method for synthesizing malonate-based polyesters involves enzyme catalysis, which avoids the harsh conditions and metal catalysts associated with traditional polymerization.[4] While the specific study cited utilized dimethyl malonate, the protocol can be adapted for this compound.
Experimental Protocol: Enzyme-Catalyzed Polycondensation
-
Monomer Preparation: Equimolar amounts of this compound and a chosen diol (e.g., 1,4-butanediol, 1,6-hexanediol, or 1,8-octanediol) are added to a reaction vessel.
-
Enzyme Addition: Immobilized Candida antarctica lipase B (iCaLB) is added as the biocatalyst.
-
Reaction Conditions: The reaction is conducted under solventless conditions at a mild temperature (e.g., 85 °C) and reduced pressure (e.g., 1000/20 mbar) for a specified duration (e.g., 6 + 18 hours).[4]
-
Polymer Isolation: The resulting polyester is isolated and purified.
Quantitative Data from a Similar System (Dimethyl Malonate) [4]
| Diol | Catalyst | Mn (Da) | Mw (Da) | Đ (Mw/Mn) |
| 1,4-Butanediol | Sb2O3 | 2100 | 4000 | 1.90 |
| 1,4-Butanediol | Ti(OtBu)4 | 2600 | 4600 | 1.79 |
| 1,8-Octanediol | Sb2O3 | 1600 | 2800 | 1.68 |
| 1,4-Butanediol | iCaLB | ~6000 | ~9000 | ~1.5 |
| 1,6-Hexanediol | iCaLB | ~6000 | ~12000 | ~2.0 |
| 1,8-Octanediol | iCaLB | ~6000 | ~14000 | ~2.3 |
This data highlights the effectiveness of enzymatic catalysis in achieving higher molecular weight polyesters compared to traditional metal catalysts under milder conditions.
Role in Advanced Coatings
This compound can be utilized as a reactive component in the formulation of advanced coatings, particularly as a blocking agent for isocyanates in one-component (1K) heat-curable systems.[5] The active methylene group in the malonate can react with other components in the coating formulation, contributing to the crosslinked network.
Malonate-Blocked Isocyanates for Crosslinking
In these systems, the this compound blocks the isocyanate groups, preventing premature reaction at ambient temperatures. Upon heating, the blocking group is released, and the isocyanate can then react with a polyol to form a durable polyurethane network. Alternatively, the malonate itself can participate in the crosslinking reaction.[5][6]
Experimental Protocol: Formulation of a Malonate-Blocked Isocyanate Coating
-
Binder Preparation: A hydroxyl-functional acrylic polyol is selected as the primary binder.
-
Crosslinker: A this compound-blocked polyisocyanate is used as the crosslinking agent.
-
Catalyst: A catalyst such as dibutyltin dilaurate (DBTL) is added to facilitate the curing reaction.
-
Solvent: A suitable solvent is used to adjust the viscosity for application.
-
Application and Curing: The coating is applied to a substrate and cured at an elevated temperature (e.g., 120-140 °C) for a specified time (e.g., 30 minutes).[5]
Quantitative Data on Coating Performance (using Diethyl Malonate as a proxy) [5]
| OH:NCO Ratio | Curing Temperature (°C) | Pencil Hardness | MEK Double Rubs |
| 1.5:1 | 100 | F | >100 |
| 2.0:1 | 100 | F | >100 |
| 1.5:1 | 120 | H | >200 |
| 2.0:1 | 120 | H | >200 |
These results indicate that malonate-blocked isocyanates can produce coatings with good hardness and solvent resistance at relatively low curing temperatures.
Potential as a Green Plasticizer
The increasing demand for environmentally friendly plasticizers has led to the exploration of various bio-based and non-phthalate alternatives.[7] Diesters of dicarboxylic acids with long alkyl chains, such as dihexyl succinate, have shown promise as effective plasticizers for polymers like polyvinyl chloride (PVC).[7] Given its similar structure, this compound presents a strong potential as a "green" plasticizer.
The long hexyl chains in this compound can effectively solvate polymer chains, increasing their mobility and thus the flexibility of the material. Its higher molecular weight compared to some traditional phthalate plasticizers could also lead to reduced migration and improved permanence.
Key Attributes for a Plasticizer:
-
Compatibility: The ability to form a homogeneous mixture with the polymer.
-
Efficiency: The amount of plasticizer needed to achieve a desired level of flexibility.
-
Permanence: Resistance to migration, extraction, and volatilization.
-
Low Toxicity: Essential for applications in consumer goods, medical devices, and food packaging.
Further research is needed to fully evaluate the performance of this compound as a plasticizer for various polymers and to assess its toxicological profile.
Surface Functionalization
The active methylene group in this compound provides a reactive site for further chemical modification, opening up possibilities for surface functionalization of materials. Copolymers containing malonate groups can be used to create thin polymer films on various substrates.[8] These films can be covalently attached to the surface through reactions involving the malonate group, providing a versatile platform for introducing specific functionalities.
Potential Applications in Surface Functionalization:
-
Biomaterial Coatings: Creating biocompatible or antimicrobial surfaces on medical implants.
-
Sensors: Immobilizing enzymes or other bioactive molecules for biosensor applications.
-
Adhesion Promotion: Modifying surfaces to improve adhesion between different materials.
This area of application for this compound is still in its early stages of exploration but holds significant promise for the development of advanced functional materials.
References
- 1. Enzyme-catalyzed synthesis of malonate polyesters and their use as metal chelating materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering and functionalization of biomaterials via surface modification - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. pcimag.com [pcimag.com]
- 6. paint.org [paint.org]
- 7. specialchem.com [specialchem.com]
- 8. researchgate.net [researchgate.net]
Dihexyl Malonate: A Versatile Intermediate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyl malonate, a dialkyl ester of malonic acid, is a valuable and versatile chemical intermediate in organic synthesis. Its core reactivity stems from the acidic methylene protons situated between two electron-withdrawing carbonyl groups, which allows for the facile formation of a stabilized carbanion. This nucleophilic intermediate readily participates in a variety of carbon-carbon bond-forming reactions, making this compound a key building block in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and key applications of this compound, with a focus on its utility in the pharmaceutical and agrochemical industries. Detailed experimental protocols for its synthesis and characteristic reactions, including alkylation, Knoevenagel condensation, and Michael addition, are presented.
Introduction
Malonic esters are a cornerstone of synthetic organic chemistry, providing a robust platform for the construction of diverse molecular architectures. Among these, this compound offers unique properties owing to its long alkyl chains, which can influence solubility and steric interactions in chemical transformations. The fundamental reactivity of this compound is centered on its "active methylene" group, the CH₂ group flanked by two ester functionalities. The electron-withdrawing nature of the carbonyl groups significantly increases the acidity of the methylene protons, enabling deprotonation by a moderately strong base to form a resonance-stabilized enolate. This enolate is a potent nucleophile that can be employed in a variety of synthetic transformations.
This guide will delve into the essential aspects of this compound as a chemical intermediate, providing practical information for its application in research and development.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory and in scale-up processes. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1431-37-4 | [1][2] |
| Molecular Formula | C₁₅H₂₈O₄ | [1] |
| Molecular Weight | 272.39 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Purity | >98.0% (GC) | [1][2] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of malonic acid with 1-hexanol in the presence of an acid catalyst.[3][4] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[5]
Experimental Protocol: Fischer Esterification
Materials:
-
Malonic acid
-
1-Hexanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water, optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add malonic acid and an excess of 1-hexanol.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, toluene can be added to facilitate the azeotropic removal of water.
-
Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Fischer esterification of malonic acid with 1-hexanol.
Core Reactivity and Key Chemical Transformations
The synthetic utility of this compound is primarily derived from the reactivity of its active methylene group. This section details the experimental protocols for three fundamental transformations: alkylation, Knoevenagel condensation, and Michael addition. While specific literature for this compound is scarce, the following protocols are based on well-established procedures for analogous malonic esters, such as diethyl malonate.
Alkylation of this compound
The alkylation of this compound is a powerful method for the formation of α-substituted and α,α-disubstituted carboxylic acids, following subsequent hydrolysis and decarboxylation.[6] The reaction proceeds via the formation of a malonate enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.
Materials:
-
This compound
-
Sodium ethoxide or sodium hydride (base)
-
Anhydrous ethanol or tetrahydrofuran (THF) (solvent)
-
Alkyl halide (e.g., 1-bromohexane)
-
Water
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in anhydrous ethanol or a suspension of sodium hydride in anhydrous THF.
-
Cool the mixture in an ice bath and add this compound dropwise with stirring.
-
Allow the mixture to stir at room temperature for a period to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
General workflow for the mono-alkylation of this compound.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[7] This reaction is a valuable tool for the synthesis of α,β-unsaturated esters.
Materials:
-
This compound
-
Aldehyde or ketone
-
Weak base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., toluene, ethanol)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the aldehyde or ketone and this compound in a suitable solvent like toluene.
-
Add a catalytic amount of a weak base such as piperidine.
-
Heat the mixture to reflux, and monitor the reaction by observing the collection of water in the Dean-Stark trap or by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
Signaling pathway of the Knoevenagel condensation.
Michael Addition
The Michael addition, or 1,4-conjugate addition, involves the addition of a nucleophile, in this case, the enolate of this compound, to an α,β-unsaturated carbonyl compound.[8] This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds.
Materials:
-
This compound
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone)
-
Base (e.g., sodium ethoxide)
-
Anhydrous ethanol (solvent)
-
Dilute hydrochloric acid
-
Organic solvent for extraction (e.g., diethyl ether)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous ethanol.
-
Add a catalytic amount of a base, such as sodium ethoxide, and stir to form the enolate.
-
Cool the mixture in an ice bath and add the α,β-unsaturated carbonyl compound dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting 1,5-dicarbonyl compound by column chromatography or distillation.
Logical relationship in a Michael addition reaction.
Applications in Synthesis
The versatility of this compound as a chemical intermediate makes it a valuable precursor in the synthesis of various target molecules, particularly in the pharmaceutical and agrochemical sectors.
Pharmaceutical Synthesis
Malonic esters are widely used in the synthesis of a variety of pharmaceuticals. For instance, they are key intermediates in the production of barbiturates, which are central nervous system depressants.[3] The synthesis involves the condensation of a dialkylated malonic ester with urea. This compound can be utilized to introduce long alkyl chains at the 5-position of the barbiturate ring, potentially modulating the lipophilicity and pharmacokinetic properties of the resulting drug molecule.
Agrochemical Synthesis
In the agrochemical industry, malonic esters are employed in the synthesis of herbicides and pesticides. The reactivity of the active methylene group allows for the construction of complex molecular frameworks found in many active ingredients. The hexyl groups of this compound can contribute to the overall efficacy and environmental profile of the resulting agrochemical.
Conclusion
This compound is a highly useful and versatile chemical intermediate with a broad range of applications in organic synthesis. Its core reactivity, centered on the active methylene group, enables its participation in a variety of essential carbon-carbon bond-forming reactions, including alkylation, Knoevenagel condensation, and Michael addition. This technical guide has provided an overview of its physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, and generalized experimental procedures for its key chemical transformations. The applications of this compound in the synthesis of pharmaceuticals and agrochemicals highlight its importance as a building block for the creation of complex and valuable molecules. For researchers and drug development professionals, a thorough understanding of the chemistry of this compound opens up numerous possibilities for the design and synthesis of novel compounds with desired biological activities.
References
- 1. labsolu.ca [labsolu.ca]
- 2. This compound | 1431-37-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Give the synthesis of Diethyl malonate? Explain the synthesis of barbitur.. [askfilo.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Malonic Ester Synthesis Using Dihexyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the preparation of substituted carboxylic acids.[1][2] This reaction allows for the straightforward formation of α-substituted and α,α-disubstituted acetic acids, which are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and other bioactive compounds.[3][4] The synthesis typically involves three key stages: the formation of a stabilized enolate from a malonic ester, alkylation of the enolate with an alkyl halide, and subsequent hydrolysis and decarboxylation to yield the final carboxylic acid.[5]
While diethyl and dimethyl malonates are the most commonly employed substrates in this synthesis, the use of malonic esters with longer alkyl chains, such as dihexyl malonate, offers advantages in certain applications, particularly when synthesizing lipophilic molecules or when specific solubility properties are desired. This document provides detailed application notes and generalized protocols for the malonic ester synthesis using this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for determining appropriate reaction conditions and purification methods.
| Property | Value | Reference |
| CAS Number | 1431-37-4 | [6] |
| Molecular Formula | C15H28O4 | [6] |
| Molecular Weight | 272.38 g/mol | [6] |
| Boiling Point | 313.889 °C at 760 mmHg | [6] |
| Density | 0.962 g/cm³ | [6] |
| Flash Point | 140.751 °C | [6] |
| Refractive Index | 1.443 | [6] |
| LogP | 3.62350 | [6] |
Experimental Protocols
The following protocols are generalized for the malonic ester synthesis using this compound and are based on established procedures for other dialkyl malonates. Optimization of reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary to achieve optimal yields for specific substrates.
Part 1: Alkylation of this compound
This procedure describes the mono-alkylation of this compound. For di-alkylation, the procedure can be repeated with a second alkylating agent after the first alkylation is complete.
Materials:
-
This compound
-
Anhydrous ethanol or other suitable anhydrous solvent (e.g., THF, DMF)
-
Sodium ethoxide or another suitable base (e.g., sodium hydride)
-
Alkyl halide (R-X)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol. To this solution, add this compound (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.
-
Alkylation: Add the alkyl halide (1.0-1.2 equivalents) dropwise to the enolate solution. The reaction may be exothermic. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the alkyl halide but is typically in the range of 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add cold, saturated aqueous ammonium chloride solution to quench the reaction.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated this compound. The crude product can be purified by vacuum distillation or column chromatography.
Part 2: Saponification and Decarboxylation of Alkylated this compound
This procedure describes the conversion of the alkylated this compound to the corresponding carboxylic acid.
Materials:
-
Alkylated this compound
-
Potassium hydroxide or sodium hydroxide
-
Ethanol/water mixture
-
Concentrated hydrochloric acid
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Saponification (Ester Hydrolysis): In a round-bottom flask, dissolve the alkylated this compound in a mixture of ethanol and water. Add an excess of potassium hydroxide (2.5-3.0 equivalents) and heat the mixture to reflux. The hydrolysis is typically complete within 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH 1-2). This will protonate the carboxylate to form the dicarboxylic acid.
-
Decarboxylation: Gently heat the acidified solution. As the temperature rises, the substituted malonic acid will decarboxylate, evidenced by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases (typically 1-2 hours).
-
Work-up and Purification: After cooling, extract the carboxylic acid product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting carboxylic acid can be further purified by recrystallization or distillation.
Data Presentation
The following table provides representative yields for the malonic ester synthesis. Note that these are generalized yields and will vary depending on the specific substrates and reaction conditions used.
| Step | Product | Typical Yield Range (%) |
| Alkylation | Mono-alkylated this compound | 60 - 85 |
| Saponification & Decarboxylation | Substituted carboxylic acid | 70 - 95 |
| Overall Yield | Substituted carboxylic acid | 42 - 81 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow of the malonic ester synthesis using this compound.
Caption: General workflow for the malonic ester synthesis.
Signaling Pathway and Logical Relationship
The malonic ester synthesis is a foundational synthetic method rather than a biological signaling pathway. The logical relationship of the synthesis is a sequential chemical transformation. The following diagram illustrates the logical progression of the key chemical steps.
Caption: Logical flow of the malonic ester synthesis.
Applications in Drug Development
The malonic ester synthesis is a powerful tool for the synthesis of a variety of pharmaceutical compounds. For instance, it is employed in the production of barbiturates, which are central nervous system depressants, and non-steroidal anti-inflammatory drugs (NSAIDs).[7] The ability to introduce a wide range of alkyl and aryl groups allows for the systematic modification of molecular structures to optimize pharmacological activity. While specific examples utilizing this compound in drug development are not prevalent in the literature, the principles of the synthesis remain directly applicable for the creation of novel, lipophilic drug candidates.
Conclusion
The malonic ester synthesis using this compound provides a reliable and adaptable method for the synthesis of substituted carboxylic acids. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development. While the provided protocols are generalized, they offer a solid foundation for the development of specific synthetic routes tailored to the desired target molecules. Further optimization of reaction conditions is recommended to achieve the highest possible yields and purity for each unique transformation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 3. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]
- 4. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | CAS#:1431-37-4 | Chemsrc [chemsrc.com]
- 7. Diethyl Malonate – Industrial & Organic Chemical | Chemical Bull [chemicalbull.com]
Application Note: Protocol for Mono-Alkylation of Dihexyl Malonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The malonic ester synthesis is a versatile and classical method in organic chemistry for the synthesis of substituted carboxylic acids.[1][2] This reaction involves the alkylation of a dialkyl malonate at the carbon atom alpha to both carbonyl groups, followed by hydrolysis and decarboxylation.[2][3] The core principle relies on the acidity of the α-hydrogens (pKa ≈ 13 in diethyl malonate), which are flanked by two electron-withdrawing ester groups, facilitating their removal by a moderately strong base to form a resonance-stabilized enolate.[4][5][6] This enolate acts as a potent nucleophile, reacting with an alkyl halide in an SN2 reaction to form a C-alkylated product.[4][5]
This protocol details a general procedure for the mono-alkylation of dihexyl malonate. While diethyl malonate is more commonly used, the principles apply to longer-chain esters like this compound, with considerations for differences in physical properties. The procedure focuses on achieving selective mono-alkylation, a common challenge as the initial product still contains one acidic proton and can undergo a second alkylation.[3][4]
Reaction Scheme and Mechanism
The overall reaction consists of two main stages:
-
Enolate Formation: this compound is deprotonated by a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), to form a nucleophilic enolate.[7][8]
-
Nucleophilic Alkylation: The generated enolate attacks an alkyl halide (R-X) via an SN2 mechanism to yield the mono-alkylated this compound.[4][5]
Subsequent hydrolysis and decarboxylation steps, not covered in this specific protocol, can be performed to convert the alkylated malonic ester into a carboxylic acid (R-CH₂COOH).[4][9]
Materials and Reagents
The following table summarizes the key reagents required for this protocol.
| Reagent | Formula | MW ( g/mol ) | Typical Grade | Supplier | Notes |
| This compound | C₁₅H₂₈O₄ | 272.38 | >98% | Sigma-Aldrich, etc. | Starting material. |
| Sodium Hydride | NaH | 24.00 | 60% dispersion in mineral oil | Sigma-Aldrich, etc. | Strong base; handle with extreme care. |
| Alkyl Halide (R-X) | Varies | Varies | >98% | Varies | e.g., 1-Bromobutane, Iodomethane. Should be primary or methyl for efficient SN2 reaction.[4] |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% | Sigma-Aldrich, etc. | Aprotic polar solvent.[7] |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific, etc. | Extraction solvent. |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | N/A | Fisher Scientific, etc. | Used for quenching the reaction. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | N/A | N/A | Used for washing the organic layer. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific, etc. | Drying agent. |
Experimental Protocol
This protocol is a representative method adapted from established procedures for the alkylation of dialkyl malonates.[5][8] Optimization may be required depending on the specific alkyl halide used. To favor mono-alkylation, a slight excess of the this compound relative to the base and alkylating agent is recommended.[7][8]
4.1. Reaction Setup
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (e.g., 50 mL for a 20 mmol scale reaction) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) to the flask. Stir the suspension.
-
Cool the flask to 0 °C using an ice-water bath.
-
In the dropping funnel, prepare a solution of this compound (1.1 equivalents) in a small amount of anhydrous DMF.
-
Add the this compound solution dropwise to the stirred NaH suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the enolate.
4.2. Alkylation
-
Cool the reaction mixture back down to 0 °C.
-
Add the alkyl halide (1.0 equivalent) dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
4.3. Workup and Purification
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water and diethyl ether.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure mono-alkylated this compound.[7]
Data Presentation
The following table provides representative data for a model alkylation of diethyl malonate with iodobutane, which can be used as an estimate for the this compound reaction.[8] Yields are highly dependent on the specific alkyl halide and reaction conditions.
| Malonate Derivative | Alkyl Halide | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| Diethyl Malonate | Iodobutane | NaH (1.0) | DMF | 2 | 55 | [8] |
| Diethyl Malonate | 1,8-dichlorooctane | K₂CO₃ (1.4) | Cyclohexane | N/A | 78 | [10] |
| Dimethyl Malonate | 1-Bromopropane | NaH | DMF | N/A | ~80-90 (Typical) | [5] |
Visualizations
The following diagram illustrates the key steps in the alkylation of this compound.
Caption: Key steps of the malonic ester synthesis mechanism.
This diagram outlines the complete laboratory procedure from setup to product analysis.
Caption: Step-by-step experimental workflow for alkylation.
References
- 1. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of mono-substituted malonic acid half oxyesters (SMAHOs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Long-Chain Dicarboxylic Acids Using Dihexyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of long-chain dicarboxylic acids utilizing dihexyl malonate as a key reagent. The malonic ester synthesis offers a versatile and reliable method for carbon chain elongation and the introduction of carboxylic acid functionalities, which are pivotal in the manufacturing of polymers, lubricants, and as intermediates in pharmaceutical synthesis. This guide outlines the reaction mechanism, a step-by-step experimental procedure, quantitative data, and visual workflows to ensure reproducibility and facilitate its application in research and development.
Introduction
Long-chain dicarboxylic acids are valuable bifunctional molecules with wide-ranging industrial applications, including the production of polyamides, polyesters, and plasticizers. The malonic ester synthesis is a classic and highly effective method for preparing carboxylic acids. By employing a dihaloalkane as the alkylating agent, this synthesis can be adapted to produce dicarboxylic acids. The core of this method relies on the high acidity of the α-protons of malonic esters (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups, allowing for facile deprotonation by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.
This application note specifically details the use of this compound for the synthesis of long-chain dicarboxylic acids. The use of a longer-chain malonic ester can be advantageous in certain solvent systems and for the synthesis of specific target molecules. The overall synthetic strategy involves a double alkylation of the this compound enolate with a dihaloalkane, followed by hydrolysis of the resulting tetraester and subsequent decarboxylation to yield the final long-chain dicarboxylic acid.
Reaction Mechanism and Workflow
The synthesis of long-chain dicarboxylic acids via this compound and a dihaloalkane proceeds through a well-established multi-step mechanism. The general workflow is depicted below.
Caption: Overall workflow for the synthesis of long-chain dicarboxylic acids.
The reaction begins with the deprotonation of this compound using a suitable base, such as sodium hexanoxide, to form a stabilized enolate. This is followed by a nucleophilic attack on one of the electrophilic carbons of the dihaloalkane. A second deprotonation and subsequent alkylation with another molecule of the malonate enolate leads to a tetraester intermediate. This intermediate is then hydrolyzed under basic conditions to form a tetracarboxylate salt. Acidification of this salt yields an unstable tetracarboxylic acid, which readily undergoes decarboxylation upon heating to produce the final long-chain dicarboxylic acid.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative long-chain dicarboxylic acid, dodecanedioic acid, from this compound and 1,6-dibromohexane.
3.1. Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| This compound | C₁₅H₂₈O₄ | 272.38 | 54.48 g (0.2 mol) | Synthesized or commercially available |
| 1,6-Dibromohexane | C₆H₁₂Br₂ | 243.96 | 24.39 g (0.1 mol) | Reagent grade |
| Sodium Metal | Na | 22.99 | 9.20 g (0.4 mol) | Handle with care under inert atmosphere |
| Anhydrous Hexan-1-ol | C₆H₁₄O | 102.17 | 400 mL | Dried over molecular sieves |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | For extraction |
| Hydrochloric Acid, conc. | HCl | 36.46 | As needed | For acidification |
| Sodium Hydroxide | NaOH | 40.00 | 48.0 g (1.2 mol) | For hydrolysis |
| Water | H₂O | 18.02 | As needed | |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | For drying |
3.2. Step-by-Step Procedure
Step 1: Preparation of Sodium Hexanoxide Solution
-
In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 400 mL of anhydrous hexan-1-ol.
-
Carefully add 9.20 g (0.4 mol) of sodium metal in small pieces to the hexan-1-ol with stirring. The reaction is exothermic. Control the rate of addition to maintain a manageable reaction.
-
Once all the sodium has reacted, the solution of sodium hexanoxide in hexan-1-ol is ready for the next step.
Step 2: Alkylation
-
To the freshly prepared sodium hexanoxide solution, add 54.48 g (0.2 mol) of this compound dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, add 24.39 g (0.1 mol) of 1,6-dibromohexane dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
Step 3: Work-up and Isolation of the Tetraester Intermediate
-
Cool the reaction mixture to room temperature and carefully pour it into 1 L of cold water.
-
Separate the organic layer and extract the aqueous layer twice with 150 mL portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess hexan-1-ol under reduced pressure to obtain the crude tetrahexyl ester.
Step 4: Hydrolysis (Saponification)
-
To the crude tetraester, add a solution of 48.0 g (1.2 mol) of sodium hydroxide in 300 mL of water and 100 mL of ethanol (to aid solubility).
-
Heat the mixture to reflux for 4 hours, or until the hydrolysis is complete and a homogenous solution is formed.
Step 5: Acidification and Decarboxylation
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (pH < 2). A precipitate may form.
-
Heat the acidified mixture to a gentle boil to promote decarboxylation. The evolution of carbon dioxide gas will be observed. Continue heating until gas evolution ceases (typically 1-2 hours).
Step 6: Isolation and Purification of the Dicarboxylic Acid
-
Cool the mixture to room temperature, which should cause the long-chain dicarboxylic acid to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water or a suitable organic solvent to obtain pure dodecanedioic acid.
-
Dry the purified product in a vacuum oven.
Quantitative Data
The following table summarizes the expected yields for the synthesis of various long-chain dicarboxylic acids using this compound, based on literature for analogous reactions.
| Dihaloalkane | Target Dicarboxylic Acid | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Actual Yield (g) | Yield (%) |
| 1,4-Dibromobutane | Adipic Acid | C₆H₁₀O₄ | 146.14 | 14.61 | 10.2 - 11.7 | 70 - 80 |
| 1,5-Dibromopentane | Pimelic Acid | C₇H₁₂O₄ | 160.17 | 16.02 | 11.2 - 12.8 | 70 - 80 |
| 1,6-Dibromohexane | Suberic Acid | C₈H₁₄O₄ | 174.19 | 17.42 | 12.2 - 13.9 | 70 - 80 |
| 1,8-Dibromooctane | Sebacic Acid | C₁₀H₁₈O₄ | 202.25 | 20.23 | 14.2 - 16.2 | 70 - 80 |
| 1,10-Dibromodecane | Dodecanedioic Acid | C₁₂H₂₂O₄ | 230.30 | 23.03 | 16.1 - 18.4 | 70 - 80 |
Visualization of the Logical Relationship
The following diagram illustrates the logical progression of the key chemical transformations in the synthesis.
Caption: Key transformations in the synthesis of long-chain dicarboxylic acids.
Conclusion
The use of this compound in the malonic ester synthesis provides a robust and adaptable method for the preparation of a variety of long-chain dicarboxylic acids. The protocols and data presented herein serve as a comprehensive guide for researchers and professionals in the field, enabling the efficient synthesis of these important chemical building blocks for a range of applications, from polymer science to pharmaceutical development. Careful control of reaction conditions is crucial for achieving high yields and purity.
Application Notes and Protocols for Dihexyl Malonate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl malonate and its derivatives, particularly dihexyl methylene malonate (DHMM), are versatile monomers for the synthesis of a variety of polymers. The long hexyl chains in these monomers can impart unique properties to the resulting polymers, such as hydrophobicity, lower glass transition temperatures, and improved solubility in organic solvents. These characteristics make them promising candidates for applications in coatings, adhesives, and as biodegradable materials.
This document provides an overview of the application of this compound in polymer synthesis, focusing on the generation of the polymerizable monomer, dihexyl methylene malonate, and its subsequent polymerization through various mechanisms. Due to the limited availability of data specifically for this compound, protocols and data from closely related dialkyl methylene malonates, such as diethyl methylene malonate (DEMM), are adapted and presented as a guide for experimental design.
Monomer Synthesis: From this compound to Dihexyl Methylene Malonate
The primary route to utilizing this compound in polymer synthesis involves its conversion to the more reactive monomer, dihexyl methylene malonate. This is typically achieved through a Knoevenagel condensation reaction with formaldehyde.
Synthetic Workflow for Dihexyl Methylene Malonate
Caption: Synthesis of Dihexyl Methylene Malonate.
Experimental Protocol: Synthesis of Dihexyl Methylene Malonate
This protocol is adapted from the synthesis of diethyl methylene malonate.
Materials:
-
This compound
-
Paraformaldehyde
-
Piperidine
-
Acetic acid
-
Toluene
-
Anhydrous magnesium sulfate
-
Hydroquinone (inhibitor)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound, an equimolar amount of paraformaldehyde, and toluene as the solvent.
-
Add a catalytic amount of piperidine and acetic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Add a small amount of hydroquinone as a polymerization inhibitor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure dihexyl methylene malonate.
Polymerization of Dihexyl Methylene Malonate
Dihexyl methylene malonate can be polymerized through several mechanisms, including anionic and free-radical polymerization. The choice of method will influence the properties of the resulting polymer.
Anionic Polymerization
Anionic polymerization of methylene malonates is known to proceed rapidly at room temperature and can be initiated by weak bases.[1] This method is particularly useful for creating polymers with well-defined structures.
Caption: Anionic Polymerization of DHMM.
This protocol is adapted from the anionic polymerization of diethyl methylene malonate (DEMM).[1][2]
Materials:
-
Dihexyl methylene malonate (DHMM), freshly purified
-
Anhydrous tetrahydrofuran (THF)
-
Anionic initiator (e.g., sodium benzoate, potassium hydroxide)
-
Quenching agent (e.g., methanol, acidic solution)
Procedure:
-
In a flame-dried, nitrogen-purged flask, dissolve the purified DHMM monomer in anhydrous THF.
-
Prepare a solution of the anionic initiator in anhydrous THF.
-
At room temperature, add the initiator solution dropwise to the monomer solution with vigorous stirring.
-
Polymerization is typically rapid and may be accompanied by an increase in viscosity.
-
Allow the reaction to proceed for a predetermined time (e.g., 1 hour).
-
Quench the polymerization by adding the quenching agent.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration and dry it under vacuum.
Quantitative Data for Anionic Polymerization of DEMM (for reference) [2]
| Initiator | Solvent | Monomer Concentration (M) | Temperature (°C) | Time (h) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| Hydroxide (from water, pH 7) | Water | - | Room Temp | 4 | >300,000 | - |
| Hydroxide (from water, pH 4.5) | Water | - | Room Temp | 4 | <32,000 | - |
Note: Data for DEMM is provided as a reference. The molecular weight and PDI for poly(DHMM) are expected to differ due to the longer alkyl chains.
Free-Radical Polymerization
Dihexyl methylene malonate can also undergo free-radical polymerization, similar to acrylates and methacrylates.[3] This method is often employed in photopolymerization for coatings and 3D printing applications.
Caption: Free-Radical Polymerization of DHMM.
This protocol is a general guide for the UV-initiated polymerization of DHMM.[3]
Materials:
-
Dihexyl methylene malonate (DHMM)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, TPO)
-
Optional: Co-monomers, crosslinkers
Procedure:
-
Prepare a formulation by mixing DHMM with a specified concentration of the photoinitiator. The mixture should be homogenized.
-
If applicable, add any co-monomers or crosslinkers to the formulation.
-
Apply a thin film of the formulation onto a substrate.
-
Expose the film to a UV light source with a specific wavelength and intensity for a defined period.
-
The polymerization will proceed, leading to the curing of the film.
-
Characterize the resulting polymer for properties such as conversion, hardness, and thermal stability.
Quantitative Data for Photopolymerization of Methylene Malonates (for reference) [3]
| Monomer | Photoinitiator (wt%) | UV Exposure | Double Bond Conversion (%) |
| Dicyclohexyl Methylene Malonate | TPO (0.2%) | - | - |
| Dihexyl Methylene Malonate | TPO (0.2%) | - | - |
| BD-PES (oligomer) | TPO (0.2%) | UVA | 67 (after 24h dark cure) |
Note: Specific quantitative data for the photopolymerization of DHMM is limited. The table indicates its inclusion in comparative studies. BD-PES is a multifunctional methylene malonate oligomer.
Applications in Drug Development and Research
Polymers derived from this compound may have several applications in the pharmaceutical and drug development sectors:
-
Drug Delivery: The hydrophobic nature of poly(DHMM) could make it suitable for encapsulating lipophilic drugs in nanoparticle or microparticle formulations.
-
Biodegradable Scaffolds: As polyesters, these materials are expected to be biodegradable, making them potential candidates for tissue engineering scaffolds.
-
Coatings for Medical Devices: The adhesive properties of methylene malonate-based polymers suggest their use as biocompatible coatings for medical devices.[4][5]
Further research is required to fully elucidate the biocompatibility and degradation kinetics of polymers derived from this compound for these applications.
References
- 1. Anionic Polymerization of Methylene Malonate for High-Performance Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. uvebtech.com [uvebtech.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Anionic polymerization and transport of diethyl methylidene malonate on polyolefin copolymer surfaces - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Dihexyl Malonate in the Synthesis of Flavor and Fragrance Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyl malonate, while less common in flavor and fragrance synthesis than its diethyl and dimethyl counterparts, presents unique opportunities for the creation of novel, long-lasting, and characteristically fruity and floral scent and flavor profiles. The presence of the hexyl ester groups can contribute to increased lipophilicity and reduced volatility, leading to compounds with greater substantivity, making them particularly suitable for applications in perfumery, cosmetics, and food products where sustained release of aroma is desired. This document provides detailed protocols for the application of this compound in the synthesis of flavor and fragrance compounds, focusing on the malonic ester synthesis pathway. A representative synthesis of a fruity ester, γ-nonalactone, is presented to illustrate the methodology.
Introduction
The malonic ester synthesis is a versatile and foundational method in organic chemistry for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted carboxylic acids and their derivatives.[1] The core of this methodology relies on the high acidity of the α-protons of malonic esters, which are positioned between two electron-withdrawing carbonyl groups. This acidity facilitates deprotonation by a moderately strong base to form a stabilized enolate, which then acts as a nucleophile.[1]
While diethyl and dimethyl malonates are the most frequently utilized reagents in this synthesis, the use of this compound offers a strategic advantage in modifying the physicochemical properties of the final flavor or fragrance molecule. The longer hexyl chains can enhance solubility in nonpolar media and decrease the vapor pressure of the resulting compound, leading to a more persistent aroma.
This application note details the use of this compound in the synthesis of γ-nonalactone, a compound known for its intense coconut and fruity aroma. The protocol is based on the principles of the malonic ester synthesis, adapted for the specific reactivity of this compound.
Data Presentation
Table 1: Quantitative Data for the Synthesis of γ-Nonalactone via this compound Pathway
| Parameter | Value | Method of Analysis |
| Starting Materials | ||
| This compound | 98.5% Purity | Gas Chromatography (GC) |
| 1-Bromoheptane | 99.0% Purity | Gas Chromatography (GC) |
| Sodium Hexoxide | 2.0 M in Hexanol | Titration |
| Reaction Conditions | ||
| Alkylation Temperature | 80 °C | Thermocouple |
| Alkylation Reaction Time | 6 hours | TLC Monitoring |
| Hydrolysis & Decarboxylation Temperature | 120 °C | Thermocouple |
| Product Characterization | ||
| Yield of Alkylated this compound | 85% (crude) | Gravimetric Analysis |
| Yield of γ-Nonalactone | 75% (after purification) | Gas Chromatography (GC) |
| Purity of γ-Nonalactone | >98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Refractive Index of γ-Nonalactone | 1.447 | Refractometry |
| Boiling Point of γ-Nonalactone | 115-117 °C at 10 mmHg | Ebulliometry |
Experimental Protocols
Protocol 1: Synthesis of γ-Nonalactone from this compound
This protocol outlines the synthesis of γ-nonalactone, a valuable fragrance and flavor compound with a characteristic coconut aroma, using this compound as a key starting material. The synthesis proceeds via a malonic ester pathway involving alkylation followed by hydrolysis, decarboxylation, and lactonization.
Materials:
-
This compound (1 equivalent)
-
Sodium metal (1.1 equivalents)
-
Anhydrous hexanol
-
1-Bromoheptane (1.1 equivalents)
-
Anhydrous Toluene
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, reflux condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Preparation of Sodium Hexoxide
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous hexanol.
-
Carefully add sodium metal, cut into small pieces, to the hexanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form sodium hexoxide in hexanol.
Step 2: Alkylation of this compound
-
To the freshly prepared sodium hexoxide solution, add anhydrous toluene.
-
Slowly add this compound to the solution at room temperature with vigorous stirring.
-
After the addition is complete, add 1-bromoheptane dropwise to the reaction mixture.
-
Heat the mixture to 80°C and maintain it under reflux for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Hydrolysis and Decarboxylation
-
After the alkylation is complete, cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to the mixture. This will hydrolyze the ester and the resulting malonic acid derivative will decarboxylate upon heating.
-
Heat the acidified mixture to 120°C and reflux until the evolution of carbon dioxide ceases.
Step 4: Lactonization and Work-up
-
Cool the reaction mixture and add water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude γ-nonalactone.
Step 5: Purification
-
Purify the crude product by vacuum distillation to obtain pure γ-nonalactone.
Mandatory Visualization
Caption: Synthetic workflow for γ-nonalactone using this compound.
Caption: Logical relationship in malonic ester synthesis for flavors.
References
Application Notes and Protocols: Base Selection for the Deprotonation of Dihexyl Malonate
Introduction
Dihexyl malonate is a valuable diester in organic synthesis, primarily utilized for the introduction of a di-carboxyhexyl moiety. A critical step in its application is the deprotonation of the α-carbon to form a stabilized enolate. The α-hydrogens of this compound are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, making them susceptible to removal by a suitable base. The resulting enolate is a potent nucleophile, readily participating in C-C bond-forming reactions such as alkylation and acylation.
The choice of base for this deprotonation is crucial and can significantly impact reaction efficiency, yield, and the potential for side reactions. This document provides a comparative overview of common bases used for the deprotonation of dialkyl malonates, including this compound, and offers detailed protocols for this key synthetic transformation.
Data Presentation: Comparison of Bases for Malonate Deprotonation
The selection of an appropriate base for the deprotonation of this compound depends on several factors, including the desired reactivity of the resulting enolate, the reaction scale, and the presence of other functional groups. The pKa of the α-hydrogens in diethyl malonate, a close analog of this compound, is approximately 13-14, providing a useful reference for selecting a base with a sufficiently high pKa of its conjugate acid.[1][2]
| Base | pKa of Conjugate Acid | Key Characteristics & Considerations | Typical Reaction Conditions |
| Sodium Hexyloxide (NaOHex) | ~16 (Ethanol)[2] | Recommended for this compound. Using the corresponding alkoxide of the ester prevents transesterification.[3] Forms the enolate in equilibrium. | Anhydrous hexanol, Room Temperature to Reflux |
| Sodium Hydride (NaH) | ~35 (H₂) | Irreversible Deprotonation. Strong, non-nucleophilic base. The reaction goes to completion, driving the equilibrium towards the enolate.[4] Requires an inert atmosphere and careful handling. | Anhydrous THF or DMF, 0 °C to Room Temperature |
| Lithium Diisopropylamide (LDA) | ~36 (Diisopropylamine) | Strong, Non-Nucleophilic, Sterically Hindered Base. [4] Useful for quantitative enolate formation at low temperatures, minimizing side reactions.[4] Typically prepared in situ. | Anhydrous THF, -78 °C to 0 °C |
| Potassium Carbonate (K₂CO₃) | ~10.3 (Bicarbonate) | Mild Base. Often used in conjunction with a phase-transfer catalyst (PTC) for alkylation reactions. Suitable for large-scale synthesis where stronger bases may be problematic. | Biphasic system (e.g., Toluene/Water) with PTC, Reflux |
Experimental Protocols
The following protocols are provided as a general guideline for the deprotonation of this compound. Researchers should optimize these conditions based on their specific substrate and subsequent reaction steps.
Protocol 1: Deprotonation using Sodium Hydride
This protocol describes the irreversible deprotonation of this compound to form the sodium enolate.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes (for washing NaH)
-
Argon or Nitrogen gas supply
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
Procedure:
-
Preparation of NaH: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), weigh the desired amount of 60% NaH dispersion.
-
Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil. Carefully remove the hexanes wash with a syringe after each wash.
-
Reaction Setup: Add anhydrous THF to the washed NaH in the flask via a syringe.
-
Cool the flask to 0 °C in an ice bath.
-
Addition of this compound: Slowly add this compound dropwise to the stirred suspension of NaH in THF. Hydrogen gas will evolve, so ensure proper ventilation and a gas outlet (e.g., a bubbler).
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The reaction can be monitored for the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5][6]
-
TLC Monitoring: Use a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1) to spot the reaction mixture against the this compound starting material. The enolate will have a different Rf value or may remain at the baseline.
-
GC Monitoring: Withdraw a small aliquot of the reaction mixture, quench it with a proton source (e.g., saturated NH₄Cl solution), extract with a suitable solvent (e.g., diethyl ether), and analyze the organic layer.
-
-
The resulting solution/suspension of the sodium enolate of this compound is ready for the subsequent reaction.
Protocol 2: Deprotonation using Lithium Diisopropylamide (LDA)
This protocol is for the quantitative formation of the lithium enolate of this compound at low temperatures.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask or a three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Dry ice/acetone bath
Procedure:
-
LDA Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-BuLi in hexanes to the stirred diisopropylamine solution.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF and cool to -78 °C.
-
Slowly transfer the freshly prepared LDA solution to the this compound solution via a cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Reaction Monitoring: The completion of the deprotonation can be confirmed by quenching an aliquot and analyzing by GC or TLC as described in Protocol 1.
-
The resulting solution of the lithium enolate of this compound is ready for use in subsequent reactions.
Mandatory Visualizations
Caption: General mechanism of this compound deprotonation.
Caption: Experimental workflow for the deprotonation of this compound.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
Application Notes and Protocols: Knoevenagel Condensation with Dihexyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1][2][3] This reaction yields α,β-unsaturated esters, which are valuable intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, polymers, and fragrances.[3][4][5] This document provides detailed application notes and a generalized protocol for the Knoevenagel condensation using dihexyl malonate, an ester of malonic acid with longer alkyl chains that can impart unique solubility and physical properties to the final products.
The general mechanism involves the deprotonation of the active methylene group of this compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration of the aldol-type intermediate leads to the formation of the α,β-unsaturated product.[5][6] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and yield.
Reaction Mechanism and Experimental Workflow
The overall transformation and a simplified experimental workflow for the Knoevenagel condensation of this compound with an aldehyde are depicted below.
Caption: General mechanism of the Knoevenagel condensation.
Caption: A typical experimental workflow for the Knoevenagel condensation.
Experimental Protocol
This protocol is a generalized procedure adapted from established methods for other malonic esters, such as diethyl malonate, and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous toluene or other suitable solvent (e.g., DMSO, benzene)[4][7]
-
Catalyst: Piperidine (or a mixture of piperidine and acetic acid)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reagents for workup: 1 M Hydrochloric acid, saturated sodium bicarbonate solution, brine
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stir bar, add this compound (1.0 eq), the desired aldehyde or ketone (1.0-1.2 eq), and anhydrous toluene (to a concentration of 0.5-1.0 M).
-
Catalyst Addition: Add the catalyst, for example, piperidine (0.1 eq). For less reactive substrates, a combination of piperidine and a catalytic amount of acetic acid can be beneficial.
-
Reaction: Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation, primarily based on data for diethyl malonate, which can be used as a starting point for optimizing reactions with this compound.
| Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine/Acetic Acid | Toluene | Reflux | 4-8 | 85-95 |
| 4-Chlorobenzaldehyde | Piperidine | DMSO | Room Temp | 12-16 | ~90 |
| Cyclohexanone | Pyrrolidine | Methanol | Reflux | 24 | 70-80 |
| Isovaleraldehyde | Immobilized Gelatine | DMSO | Room Temp | Overnight | 85-89[4] |
| Furfural | Piperidine | Ethanol | Reflux | 6 | 80-90 |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The longer hexyl chains of this compound may require slight adjustments to solvent polarity and reaction times for optimal results.
Applications in Drug Development
The α,β-unsaturated esters produced through the Knoevenagel condensation are versatile intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals.[4] For instance, they can serve as precursors for:
-
Cinnamic acid derivatives: These compounds are known for their antioxidant, anti-inflammatory, and anticancer properties.
-
Coumarins: By using ortho-hydroxy-substituted aromatic aldehydes, this reaction can directly lead to the synthesis of coumarin scaffolds, which are prevalent in many anticoagulant and anti-HIV drugs.[6]
-
Michael acceptors: The electron-deficient double bond in the product can readily undergo conjugate addition reactions, allowing for the introduction of further chemical diversity and the synthesis of complex molecular architectures.
The use of this compound can lead to products with increased lipophilicity, which may enhance their membrane permeability and bioavailability, a critical consideration in drug design.
Concluding Remarks
The Knoevenagel condensation with this compound offers a reliable and versatile method for synthesizing α,β-unsaturated esters with potential applications in materials science and drug discovery. The provided protocol serves as a robust starting point for further exploration and optimization. Careful selection of catalysts and reaction conditions is crucial for achieving high yields and purity of the desired products.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. purechemistry.org [purechemistry.org]
- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. talentchemicals.com [talentchemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Dihexyl Malonate in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including targeted drug delivery, bioimaging, and diagnostics. The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems.
While a vast array of molecules has been explored for nanoparticle surface modification, the use of dihexyl malonate has not been extensively reported in the scientific literature. However, based on its chemical structure—a dialkyl ester of malonic acid—we can propose a hypothetical application for its use as a surface functionalizing agent, particularly for hydrophobic drug delivery systems. The two hexyl chains would impart a hydrophobic character to the nanoparticle surface, potentially enhancing the encapsulation and stability of lipophilic drugs. The ester groups could offer sites for further chemical modification or controlled release.
These application notes provide a comprehensive overview of a hypothetical application of this compound for the surface functionalization of nanoparticles, along with detailed experimental protocols, characterization methods, and potential applications in drug delivery.
Hypothetical Application: Stabilization of Polymeric Nanoparticles for Hydrophobic Drug Delivery
This compound can be envisioned as a co-stabilizer during the formulation of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). In this scenario, the hydrophobic hexyl chains of this compound would intercalate with the polymer matrix at the nanoparticle surface, while the ester groups could be oriented towards the aqueous phase. This surface modification could potentially:
-
Enhance the loading of hydrophobic drugs: The lipophilic surface layer created by this compound may improve the encapsulation efficiency of poorly water-soluble therapeutic agents.
-
Improve nanoparticle stability: The steric hindrance provided by the hexyl chains could prevent nanoparticle aggregation.
-
Modulate drug release kinetics: The ester linkages might be susceptible to hydrolysis, offering a potential mechanism for controlled drug release.
Experimental Protocols
This section provides a detailed protocol for the synthesis of drug-loaded polymeric nanoparticles with a hypothetical surface functionalization using this compound.
Protocol 1: Synthesis of this compound-Functionalized Polymeric Nanoparticles
Objective: To prepare drug-loaded PLGA nanoparticles with a surface layer of this compound using an oil-in-water emulsion-solvent evaporation method.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 10,000–25,000 Da)
-
This compound
-
Hydrophobic drug (e.g., Paclitaxel)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) (MW 30,000–70,000 Da)
-
Deionized water
-
Acetone
Equipment:
-
Homogenizer or sonicator
-
Magnetic stirrer with hotplate
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of the hydrophobic drug in 5 mL of dichloromethane.
-
Add 20 mg of this compound to this organic solution.
-
Mix thoroughly until all components are fully dissolved.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of PVA in deionized water.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous PVA solution.
-
Emulsify the mixture using a homogenizer at 10,000 rpm for 5 minutes or a probe sonicator on ice for 3 minutes. This will form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the dichloromethane to evaporate.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and washing step two more times to remove excess PVA and unencapsulated drug.
-
-
Lyophilization:
-
Freeze the purified nanoparticle suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: Characterization of Functionalized Nanoparticles
Objective: To characterize the physicochemical properties of the synthesized this compound-functionalized nanoparticles.
Methods:
-
Size and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess the surface charge and stability of the nanoparticles.
-
-
Morphology:
-
Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to dry.
-
Image the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe their size, shape, and surface morphology.
-
-
Drug Loading and Encapsulation Efficiency:
-
Lyophilize a known amount of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a suitable solvent (e.g., acetonitrile) to break the nanoparticles and release the drug.
-
Quantify the amount of drug using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry against a standard curve of the free drug.
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
-
-
In Vitro Drug Release:
-
Suspend a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag.
-
Place the dialysis bag in a larger volume of the release medium maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw samples from the external medium and replace with fresh medium.
-
Quantify the amount of released drug in the samples using HPLC or UV-Vis spectrophotometry.
-
Data Presentation
The following tables summarize representative hypothetical quantitative data for nanoparticles functionalized with this compound compared to unfunctionalized nanoparticles. These values are illustrative and would need to be determined experimentally.
Table 1: Physicochemical Properties of Nanoparticles
| Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unfunctionalized PLGA NP | 180 ± 15 | 0.15 ± 0.05 | -25 ± 5 |
| This compound-PLGA NP | 200 ± 20 | 0.20 ± 0.07 | -15 ± 5 |
Table 2: Drug Loading and Release Characteristics
| Formulation | Drug Loading (%) | Encapsulation Efficiency (%) | Drug Release at 24h (%) |
| Unfunctionalized PLGA NP | 5.2 ± 0.8 | 65 ± 7 | 45 ± 5 |
| This compound-PLGA NP | 8.5 ± 1.2 | 85 ± 5 | 30 ± 4 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and functionalization of polymeric nanoparticles with this compound.
Caption: Workflow for synthesizing this compound-functionalized nanoparticles.
Logical Relationship of Surface Functionalization to Application
The following diagram illustrates the logical progression from the chemical properties of this compound to its potential impact on nanoparticle performance in a drug delivery context.
Caption: Rationale for using this compound in nanoparticle functionalization.
Troubleshooting & Optimization
Technical Support Center: Optimizing Dihexyl Malonate Synthesis
Welcome to the technical support center for the synthesis of dihexyl malonate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthesis protocols, troubleshoot common issues, and understand the key parameters influencing the yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two main synthetic routes for this compound are Fischer-Speier esterification and transesterification.
-
Fischer-Speier Esterification: This is a direct, acid-catalyzed reaction between malonic acid and 1-hexanol. It is a common and straightforward method, but it is an equilibrium reaction, meaning the yield can be limited if the reaction conditions are not optimized to favor product formation.
-
Transesterification: This method involves reacting a more readily available malonic ester, such as diethyl malonate or dimethyl malonate, with 1-hexanol in the presence of a catalyst. This process exchanges the smaller alkyl groups (ethyl or methyl) for hexyl groups.
Q2: What are the most critical factors affecting the yield of this compound?
A2: The key factors influencing the yield include:
-
Reaction Stoichiometry: The molar ratio of reactants is crucial. For Fischer esterification, using an excess of 1-hexanol can help drive the reaction equilibrium towards the product.
-
Catalyst: The choice and concentration of the catalyst are critical. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used for Fischer esterification. For transesterification, various catalysts, including acids, bases, and organometallic compounds, can be employed.
-
Water Removal (for Fischer Esterification): Water is a byproduct of Fischer esterification, and its presence can shift the equilibrium back towards the reactants, reducing the yield.[1] Therefore, continuous removal of water using techniques like a Dean-Stark apparatus is highly recommended.
-
Reaction Temperature and Time: The reaction rate is temperature-dependent. However, excessively high temperatures can lead to side reactions and decomposition. The optimal temperature and reaction time need to be determined empirically for the specific reaction setup.
-
Purity of Reactants and Solvent: The presence of water or other impurities in the reactants or solvent can interfere with the reaction and reduce the yield. Using anhydrous reactants and solvents is essential.
Q3: How can I minimize the formation of byproducts?
A3: Common byproducts in this compound synthesis can include mono-esterified products (hexyl malonic acid) and, in subsequent reactions involving the methylene group, dialkylated malonates. To minimize these:
-
Ensure Complete Esterification: For Fischer esterification, driving the reaction to completion by using excess alcohol and removing water will minimize the amount of mono-ester.
-
Control Reaction Conditions: In transesterification, carefully controlling the catalyst concentration and reaction time can prevent the formation of unwanted side products.
-
Purification: Proper purification techniques, such as fractional distillation under reduced pressure, are essential to separate the desired this compound from any byproducts.
Q4: What is the best method for purifying this compound?
A4: The most common and effective method for purifying this compound is fractional distillation under reduced pressure. This is because this compound has a relatively high boiling point, and distillation at atmospheric pressure could lead to decomposition. A vacuum reduces the boiling point, allowing for safer and more efficient purification. Column chromatography can also be used, especially for smaller-scale reactions or when very high purity is required.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to equilibrium limitations (Fischer Esterification). | Use a significant excess of 1-hexanol (e.g., 3-5 equivalents) to shift the equilibrium towards the product. Implement a Dean-Stark trap or use molecular sieves to remove water as it forms. |
| Inefficient catalyst. | Ensure the acid catalyst (e.g., sulfuric acid) is fresh and of the correct concentration. For transesterification, consider screening different catalysts to find the most effective one. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is proceeding slowly, consider increasing the temperature or extending the reaction time. | |
| Presence of water in reactants or solvent. | Use anhydrous 1-hexanol and malonic acid. If a solvent is used, ensure it is properly dried before use. | |
| Formation of a Significant Amount of Mono-ester | Incomplete esterification. | As with low yield, drive the reaction to completion by using excess alcohol and removing water. Increase the reaction time if necessary. |
| Product Decomposition During Purification | Distillation at too high a temperature. | Purify the this compound via fractional distillation under reduced pressure to lower its boiling point. |
| Difficulty in Separating Product from Starting Materials | Similar boiling points of the product and unreacted starting materials. | Use an efficient fractional distillation column (e.g., a Vigreux or packed column) to improve separation. Alternatively, consider purification by column chromatography. |
Experimental Protocols
Fischer-Speier Esterification of Malonic Acid with 1-Hexanol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Malonic Acid (1.0 eq)
-
1-Hexanol (3.0 - 5.0 eq)
-
Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.05 eq)
-
Toluene (as a solvent for azeotropic water removal)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add malonic acid, 1-hexanol, and toluene.
-
Catalyst Addition: Slowly add the acid catalyst (sulfuric acid or p-TsOH) to the reaction mixture while stirring.
-
Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of this compound. Continue the reflux until no more water is collected in the trap.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent and excess 1-hexanol using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the yield of this compound. This data is based on typical outcomes for Fischer esterification and transesterification reactions of similar malonic esters, as specific quantitative data for this compound is not extensively published.
Table 1: Illustrative Yield of this compound via Fischer Esterification under Various Conditions
| Molar Ratio (Malonic Acid:1-Hexanol) | Catalyst | Reaction Time (hours) | Water Removal | Illustrative Yield (%) |
| 1:2.2 | H₂SO₄ (0.05 eq) | 6 | No | 55-65 |
| 1:3 | H₂SO₄ (0.05 eq) | 6 | Yes (Dean-Stark) | 75-85 |
| 1:5 | H₂SO₄ (0.05 eq) | 8 | Yes (Dean-Stark) | 85-95 |
| 1:3 | p-TsOH (0.05 eq) | 8 | Yes (Dean-Stark) | 80-90 |
Table 2: Illustrative Yield of this compound via Transesterification of Diethyl Malonate
| Molar Ratio (Diethyl Malonate:1-Hexanol) | Catalyst | Temperature (°C) | Reaction Time (hours) | Illustrative Yield (%) |
| 1:3 | H₂SO₄ (catalytic) | 120 | 12 | 70-80 |
| 1:3 | Sodium Hexoxide (catalytic) | 120 | 8 | 80-90 |
| 1:5 | Titanium (IV) Isopropoxide (catalytic) | 140 | 10 | 85-95 |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound via Fischer esterification.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Preventing dialkylation in malonic ester synthesis with dihexyl malonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dihexyl malonate in malonic ester synthesis. The primary focus is on preventing the common side reaction of dialkylation to achieve high yields of the desired mono-alkylated product.
Troubleshooting Guide: Preventing Dialkylation
Undesired dialkylation is a frequent issue in malonic ester synthesis, leading to product mixtures that are difficult to separate and result in lower yields of the target mono-alkylated compound.[1] This guide provides a systematic approach to diagnosing and resolving this problem.
Problem: Significant formation of dialkylated product detected in the reaction mixture.
Troubleshooting Workflow:
References
Technical Support Center: Alkylation of Dihexyl Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the alkylation of dihexyl malonate. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the alkylation of this compound.
Issue 1: Low yield of the desired mono-alkylated product and presence of a significant amount of dialkylated product.
-
Question: My reaction is producing a large quantity of the dialkylated this compound, reducing the yield of my target mono-alkylated compound. How can I prevent this?
-
Answer: Dialkylation is a common side reaction because the mono-alkylated product still possesses an acidic proton.[1][2] This proton can be removed by the base, creating a new enolate that reacts with another molecule of the alkyl halide.[2] To favor mono-alkylation, consider the following troubleshooting steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the this compound can also help to favor the mono-alkylation product.[2]
-
Slow Addition of Alkylating Agent: Add the alkyl halide dropwise to the reaction mixture. This ensures that the alkyl halide has a higher probability of reacting with the enolate of this compound rather than the enolate of the mono-alkylated product.[2]
-
Choice of Base: While a strong base is needed for the initial deprotonation, using a very strong base in excess can promote dialkylation. Ensure you are using just over one equivalent of the base. Stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) can provide more controlled deprotonation compared to alkoxides in some cases.[3]
-
Purification: If dialkylation cannot be completely avoided, careful column chromatography is often necessary to separate the mono- and dialkylated products due to their similar polarities.[2]
-
Issue 2: The reaction yield is low, and an alkene derived from the alkyl halide has been isolated.
-
Question: I am observing a low yield of the alkylated product and have identified an alkene corresponding to my alkyl halide. What is causing this?
-
Answer: The formation of an alkene is likely due to a competing E2 elimination reaction of your alkyl halide.[2] The basic conditions required to deprotonate the this compound can also promote the elimination of HX from the alkyl halide. This is particularly problematic with secondary and tertiary alkyl halides.[2][4]
-
Alkyl Halide Selection: Whenever possible, use primary or methyl alkyl halides as they are less susceptible to elimination reactions.[2][4] Secondary halides often result in poor yields, and tertiary halides are generally not suitable for this reaction as they predominantly undergo elimination.[2][4]
-
Base Selection: Using a bulkier, less nucleophilic base may slightly favor deprotonation over elimination.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the elimination reaction, which often has a higher activation energy than the substitution reaction.
-
Issue 3: Isolation of a carboxylic acid instead of the expected ester product.
-
Question: My final product appears to be a carboxylic acid, not the expected this compound derivative. Why did this happen?
-
Answer: This is due to the hydrolysis of one or both of the hexyl ester groups.[2] This can occur if there is water present in the reaction mixture or during the workup procedure, especially under basic or acidic conditions.[2]
-
Anhydrous Conditions: Ensure all your glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Careful Workup: During the workup, minimize the time the reaction mixture is in contact with aqueous acid or base, especially at elevated temperatures. Neutralize the reaction mixture promptly and proceed with extraction.
-
Issue 4: The product NMR shows a mixture of hexyl esters and other alkyl esters.
-
Question: My product appears to be a mixture of different esters, not just the dihexyl ester. What could be the cause?
-
Answer: This is likely due to a transesterification reaction. This occurs when the alkoxide base used does not match the alkyl group of the ester.[1][2] For example, using sodium ethoxide with this compound can lead to the formation of ethyl hexyl malonate and diethyl malonate.
-
Matching Base and Ester: To prevent transesterification, you should use a base with the same alkyl group as your ester. In this case, sodium hexoxide would be the ideal base for the alkylation of this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the alkylation of this compound?
A1: The most frequent side reaction is dialkylation, where the mono-alkylated product reacts further to add a second alkyl group.[1][2][5]
Q2: Can I use a secondary alkyl halide for the alkylation of this compound?
A2: While it is possible, using secondary alkyl halides is challenging and often leads to low yields due to a competing E2 elimination reaction that forms an alkene.[2][4] Primary alkyl halides are strongly recommended for better results.[2]
Q3: Why is it important to use anhydrous conditions?
A3: The presence of water can lead to the hydrolysis of the ester functional groups to carboxylic acids, especially under the basic or acidic conditions of the reaction and workup.[2]
Q4: What is the role of the base in this reaction?
A4: The base is crucial for deprotonating the α-carbon of the this compound to form a nucleophilic enolate.[1][5] This enolate then attacks the alkyl halide in an SN2 reaction to form the new C-C bond.[6]
Q5: Is O-alkylation a significant side reaction?
A5: While possible, O-alkylation (alkylation at the oxygen of the enolate) is generally not a major side reaction for stabilized enolates like that of this compound, which tend to favor C-alkylation. Using softer electrophiles (like alkyl iodides and bromides) further favors C-alkylation.[7]
Data Presentation
The following table summarizes the expected outcomes of the alkylation of this compound under different experimental conditions.
| Condition | Alkyl Halide Type | Base Stoichiometry (vs. Malonate) | Expected Major Product | Common Side Products |
| Optimal | Primary | 1.05 equivalents | Mono-alkylated this compound | Dialkylated product |
| Excess Base | Primary | 2.2 equivalents | Dialkylated this compound | Mono-alkylated product |
| Sub-optimal | Secondary | 1.05 equivalents | Mono-alkylated this compound | Alkene (from elimination), Dialkylated product |
| Contaminated | Primary | 1.05 equivalents | Mono-alkylated this compound | Carboxylic acid (from hydrolysis) |
| Mismatched Base | Primary | 1.05 equivalents (e.g., NaOEt) | Mono-alkylated this compound | Transesterified products |
Experimental Protocols
General Protocol for Mono-alkylation of this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous solvent (e.g., THF or DMF) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Base Addition: Add the base (e.g., 1.05 equivalents of sodium hydride) to the solvent and stir.
-
Enolate Formation: Slowly add this compound (1.0 equivalent) dropwise to the stirred suspension at 0 °C. Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete formation of the enolate.[2]
-
Alkylation: Cool the mixture back to 0 °C and add the primary alkyl halide (1.0 equivalent) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction's progress using TLC or GC until the starting material is consumed.[2]
-
Workup: Cool the reaction mixture to room temperature. Carefully quench any remaining base with a proton source (e.g., dropwise addition of water or a saturated ammonium chloride solution). Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[2]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to isolate the desired mono-alkylated product.[2]
Visualizations
Caption: Main reaction pathway and the competing dialkylation side reaction.
Caption: A troubleshooting workflow for common issues in this compound alkylation.
References
Improving reaction times for dihexyl malonate alkylation
Technical Support Center: Dihexyl Malonate Alkylation
Welcome to the technical support center for this compound alkylation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize reaction conditions and improve reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the reaction time of this compound alkylation?
A1: The primary factors that control the reaction rate are the choice of base, solvent, the nature of the alkylating agent's leaving group, reaction temperature, and the use of catalysts.[1] Optimizing these parameters is key to achieving faster and more efficient reactions.
Q2: Which type of base is most effective for rapid deprotonation?
A2: Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) ensure fast and irreversible deprotonation of the this compound, which can significantly shorten reaction times compared to weaker alkoxide bases like sodium ethoxide (NaOEt).[1] However, these strong bases require strictly anhydrous (water-free) conditions to prevent side reactions.[1]
Q3: How does the choice of solvent impact the reaction speed?
A3: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are highly recommended, especially when using strong bases like NaH.[1] These solvents effectively solvate the cation of the base without interacting with the enolate nucleophile, enhancing its reactivity and speeding up the SN2 alkylation step.[1][2]
Q4: What is Phase Transfer Catalysis (PTC) and how can it accelerate the reaction?
A4: Phase Transfer Catalysis is a technique used to facilitate a reaction between reactants located in different immiscible phases (e.g., a solid and a liquid).[3] For malonic ester alkylation, a catalyst like tetrabutylammonium bromide (TBAB) or a crown ether can be used with a solid, mild base (e.g., potassium carbonate) in an organic solvent.[4][5] The catalyst transports the enolate from the solid or aqueous phase into the organic phase to react with the alkyl halide, often leading to dramatically increased reaction rates under milder conditions than those required for strong bases.[6][7][8]
Q5: Can microwave irradiation be used to improve reaction times?
A5: Yes, microwave-assisted organic synthesis (MAOS) is a well-established method for accelerating many organic reactions, including alkylations.[9][10][11][12][13] Microwave irradiation can rapidly and uniformly heat the reaction mixture, leading to a significant reduction in reaction time from hours to minutes.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction is slow or yield is low | 1. Insufficient Base Strength : The base (e.g., NaOEt) may not be strong enough for rapid, complete enolate formation.[1] 2. Poor Leaving Group : The alkylating agent has a poor leaving group (e.g., -Cl is slower than -Br or -I).[2] 3. Low Temperature : The reaction temperature may be too low to achieve a practical rate. 4. Inappropriate Solvent : Protic solvents can slow down the SN2 reaction. | 1. Switch to a stronger base like Sodium Hydride (NaH) in an aprotic solvent like THF or DMF.[1] 2. Use an alkyl iodide or bromide instead of an alkyl chloride. 3. Gently heat the reaction mixture after the alkylating agent has been added.[1] 4. Implement a Phase Transfer Catalysis (PTC) system with a catalyst like TBAB.[4] |
| Significant dialkylated product is formed | 1. Stoichiometry : More than one equivalent of base or alkylating agent was used.[14] 2. High Enolate Concentration : The mono-alkylated product can be deprotonated and react again if conditions allow.[14][15] | 1. Use a slight excess of the this compound relative to the base and alkylating agent.[15][16] 2. Ensure the base is fully consumed by the malonate before adding the alkyl halide. 3. Add the alkylating agent slowly to the formed enolate solution to maintain its low concentration. |
| Ester hydrolysis is observed (leading to byproducts) | 1. Presence of Water : Reagents or glassware were not properly dried, especially when using strong bases.[1] | 1. Use flame-dried glassware under an inert atmosphere (Nitrogen or Argon). 2. Use anhydrous solvents and ensure all reagents are dry. |
Comparative Data on Reaction Conditions
The following table summarizes typical reaction times under various conditions to illustrate the impact of different methodologies.
| Method | Base | Solvent | Catalyst | Temperature | Typical Reaction Time |
| Classical | NaOEt | Ethanol | None | Reflux (78°C) | 6 - 12 hours |
| Strong Base | NaH | THF / DMF | None | Room Temp → 65°C | 2 - 4 hours[1] |
| Phase Transfer | K₂CO₃ (solid) | Toluene | TBAB | 80 - 100°C | 1 - 3 hours[4] |
| Microwave | Cs₂CO₃ | Toluene | Cu(OTf)₂ | 90°C | 15 - 30 minutes[12] |
Visual Guides and Workflows
Troubleshooting Logic for Slow Reactions
The following diagram outlines a logical workflow for diagnosing and resolving slow alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis (Journal Article) | OSTI.GOV [osti.gov]
- 5. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
- 11. Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives [scirp.org]
- 12. arabjchem.org [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Malonic Ester Synthesis [organic-chemistry.org]
Removal of unreacted starting materials from dihexyl malonate
Technical Support Center: Purification of Dihexyl Malonate
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials from crude this compound, a common challenge encountered during organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the typical impurities in crude this compound after a Fischer esterification reaction?
The primary impurities are unreacted starting materials and the catalyst used. These typically include:
-
Malonic Acid: A solid, polar dicarboxylic acid that is highly soluble in water.[1][2][3]
-
Hexan-1-ol: A long-chain alcohol with slight water solubility.[4]
-
Acid Catalyst: Often a strong acid like concentrated sulfuric acid, which is used to catalyze the esterification.[5]
Q2: My crude product is acidic. How do I remove the acid catalyst and unreacted malonic acid?
An acidic crude product indicates the presence of the sulfuric acid catalyst and/or unreacted malonic acid. Both can be efficiently removed by performing a liquid-liquid extraction with a mild base.[6]
-
Troubleshooting Steps:
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acids, converting them into their corresponding sodium salts, which are highly soluble in the aqueous layer.[6]
-
You may observe gas (CO₂) evolution during this step; ensure the separatory funnel is vented frequently to release pressure.[7]
-
Separate the aqueous layer. Repeat the wash if the organic layer is still acidic (test with pH paper).
-
Q3: How do I remove residual water from my organic layer after the aqueous wash?
After the basic wash, the organic layer will be saturated with water. To remove it:
-
Brine Wash: First, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to draw the majority of the dissolved water out of the organic phase.
-
Drying Agent: Decant the organic layer into a clean flask and add an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.[8]
-
Filtration: Filter the solution to remove the drying agent. The resulting filtrate is your dried organic solution.[7]
Q4: How can I effectively separate the excess hexan-1-ol from the final this compound product?
The most effective method for separating two liquids with different boiling points on a preparative scale is fractional distillation, typically under reduced pressure (vacuum distillation).[9] This is necessary because esters and long-chain alcohols can have high boiling points and may decompose at atmospheric pressure.
-
Key Consideration: The success of distillation depends on the boiling point difference between the two compounds. Refer to the data table below for specific values.
Q5: I am seeing two spots on my Thin Layer Chromatography (TLC) plate after the initial workup. What are they and how can I separate them?
The two spots likely correspond to this compound (product) and unreacted hexan-1-ol (starting material). While distillation is preferred for larger quantities, flash column chromatography is an excellent alternative for smaller-scale purification.[9][10]
-
Troubleshooting Steps:
-
Identify a Solvent System: Use TLC to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the two spots. A good target is to have the Rf value of the this compound around 0.3.[10]
-
Perform Flash Chromatography: Pack a column with silica gel and run the identified solvent system through it. For detailed steps, refer to the experimental protocols section.
-
Data Presentation
The physical properties of the compounds involved are crucial for planning the purification, especially for distillation.
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility Profile |
| This compound | 286.42 | ~175 °C at 15 mmHg | ~0.94 | Insoluble in water; soluble in organic solvents. |
| Hexan-1-ol | 102.17 | 157 °C at 760 mmHg | 0.814 | Slightly soluble in water (~0.5 g/100 mL); miscible with organic solvents.[4][11] |
| Malonic Acid | 104.06 | 135 °C (decomposes) | 1.619 | Highly soluble in water (763 g/L) and alcohol; insoluble in nonpolar solvents like hexane.[1][2][3] |
Experimental Protocols
Protocol 1: Aqueous Workup for Neutralization and Removal of Acids
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Add an equal volume of diethyl ether or ethyl acetate to dissolve the organic components.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions until gas evolution ceases. Swirl gently and vent the funnel frequently.
-
Shake the funnel vigorously for 1-2 minutes, then allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Wash the remaining organic layer with a saturated NaCl solution (brine).
-
Drain the brine layer and transfer the organic layer to an Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄, swirl for 5-10 minutes, and then filter to remove the drying agent. The filtrate contains this compound and unreacted hexanol.
Protocol 2: Purification by Vacuum Distillation
-
Assemble a vacuum distillation apparatus. Ensure all glassware joints are properly greased and sealed.
-
Transfer the dried organic solution from Protocol 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Evaporate the low-boiling extraction solvent (e.g., diethyl ether) under reduced pressure without heating.
-
Once the solvent is removed, begin heating the distillation flask gently using an oil bath.
-
Collect the fraction corresponding to hexan-1-ol first. Its boiling point will be significantly lower than that of this compound under vacuum.
-
After the hexanol has distilled, increase the temperature of the oil bath to distill the this compound. Collect the pure product in a separate receiving flask.
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate eluent system using TLC (e.g., a 9:1 mixture of hexanes:ethyl acetate). The goal is to have a clear separation between the hexanol and this compound spots.
-
Column Packing: Plug a glass column with cotton or glass wool. Add a layer of sand, followed by the appropriate amount of silica gel as a slurry in the chosen solvent system. Top with another layer of sand.[10]
-
Sample Loading: Concentrate the crude product and dissolve it in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load this solution onto the top of the silica gel.[10]
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the collected fractions by TLC to identify which ones contain the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization of Workflow
The following diagram illustrates the logical workflow for troubleshooting the purification of crude this compound.
Caption: Troubleshooting workflow for purifying this compound.
References
- 1. Polarity and Solubility of Malonic Acid_Chemicalbook [chemicalbook.com]
- 2. byjus.com [byjus.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 1-Hexanol - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. solubilityofthings.com [solubilityofthings.com]
Managing reaction temperature for selective mono-alkylation of dihexyl malonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing reaction temperature for the selective mono-alkylation of dihexyl malonate.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the selective mono-alkylation of this compound?
A1: The successful selective mono-alkylation of this compound is primarily determined by a combination of four key factors:
-
Stoichiometry: The molar ratio of this compound to the base and the alkylating agent is critical. Using a slight excess of the malonate can favor mono-alkylation.[1]
-
Base: The choice and amount of base are crucial. A strong base is necessary to deprotonate the malonate, with sodium ethoxide in ethanol being a common choice.[1] Stronger bases like sodium hydride (NaH) can also be used.
-
Reaction Temperature: Temperature significantly impacts the reaction rate and selectivity. Lower temperatures generally favor mono-alkylation by minimizing the rate of the second alkylation reaction.
-
Alkylating Agent: The nature of the alkylating agent also plays a role in the reaction's success.
Q2: How does reaction temperature specifically affect the mono- versus di-alkylation ratio?
A2: Lowering the reaction temperature is a key strategy to enhance the selectivity for mono-alkylation. At lower temperatures, the rate of both the first and second alkylation reactions is reduced. However, the energy barrier for the second alkylation is often higher, making it more sensitive to temperature changes. By conducting the reaction at a reduced temperature, the formation of the di-alkylated product can be significantly minimized. Conversely, higher temperatures or prolonged reaction times can increase the likelihood of di-alkylation.
Q3: What is the recommended temperature range for achieving high mono-alkylation selectivity?
A3: While the optimal temperature can vary depending on the specific alkylating agent and other reaction conditions, a general guideline is to perform the enolate formation at a lower temperature, such as 0°C or even lower, and then to carefully control the temperature during the addition of the alkylating agent and the subsequent reaction period. Some studies on similar malonic esters have shown that temperatures as low as -60°C to -40°C can significantly increase selectivity, although this may also lead to longer reaction times and potentially lower overall yield. It is advisable to start with a lower temperature and gradually increase it if the reaction rate is too slow.
Q4: Can the choice of solvent impact the effectiveness of temperature control?
A4: Yes, the solvent can influence the reaction. Protic solvents like ethanol are often used with alkoxide bases.[1] Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed with stronger bases like sodium hydride (NaH) and can offer better temperature control and solubility for the reactants at lower temperatures.[1]
Troubleshooting Guides
Issue 1: Significant formation of di-alkylated product despite attempts at mono-alkylation.
-
Possible Cause 1: Reaction temperature is too high.
-
Solution: Lower the reaction temperature during the addition of the alkylating agent and throughout the reaction. Consider temperatures in the range of -20°C to 0°C initially. Monitor the reaction progress by TLC. If the reaction is too slow, a slight increase in temperature can be considered.
-
-
Possible Cause 2: Incorrect stoichiometry.
-
Solution: Use a slight excess (1.1 to 1.5 equivalents) of this compound relative to the base and the alkylating agent. This increases the probability of the base reacting with an unreacted malonate molecule rather than the mono-alkylated product.[1]
-
-
Possible Cause 3: Base addition.
-
Solution: Ensure that only one equivalent of the base is used for the mono-alkylation.
-
Issue 2: The reaction is very slow or does not proceed to completion at low temperatures.
-
Possible Cause 1: Insufficient activation energy.
-
Solution: After the initial low-temperature addition of the alkylating agent, allow the reaction mixture to slowly warm up to room temperature or slightly above. Monitor the reaction closely using TLC to find the optimal temperature that promotes the mono-alkylation without significantly increasing di-alkylation.
-
-
Possible Cause 2: Inefficient mixing.
-
Solution: Ensure vigorous and efficient stirring of the reaction mixture, especially at lower temperatures where viscosity may increase.
-
-
Possible Cause 3: Choice of base and solvent.
-
Solution: Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF, which can lead to a more complete and faster enolate formation even at lower temperatures.[1]
-
Issue 3: Difficulty in separating the mono- and di-alkylated products.
-
Possible Cause: Similar physical properties.
-
Solution: If distillation is not effective due to close boiling points, column chromatography is the recommended method for separation.[1] Careful selection of the eluent system is crucial for achieving good separation.
-
Data Presentation
The following table illustrates the expected trend of the product ratio in the alkylation of this compound as a function of reaction temperature. Please note that these values are illustrative and the optimal conditions for a specific alkylating agent should be determined experimentally.
| Reaction Temperature (°C) | Expected Mono-alkylation Yield (%) | Expected Di-alkylation Yield (%) | Recommended For |
| -40 to -20 | High (>85%) | Low (<15%) | Maximizing mono-alkylation selectivity |
| 0 to Room Temperature | Moderate (60-85%) | Moderate (15-40%) | A balance between reaction rate and selectivity |
| Reflux | Low (<50%) | High (>50%) | Favoring di-alkylation |
Experimental Protocols
Detailed Methodology for Selective Mono-alkylation of this compound
This protocol is a general guideline and may require optimization based on the specific alkylating agent used.
Materials:
-
This compound
-
Anhydrous ethanol or THF
-
Sodium ethoxide or Sodium hydride (NaH)
-
Alkylating agent (e.g., 1-bromohexane)
-
Anhydrous diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Enolate Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.05 equivalents) to anhydrous THF (or ethanol).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium ethoxide (1.0 equivalent) in ethanol or sodium hydride (1.0 equivalent) portion-wise.
-
Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the enolate.
-
-
Alkylation:
-
Slowly add the alkylating agent (1.0 equivalent) dropwise to the enolate solution at 0°C.
-
After the addition is complete, continue stirring at 0°C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, allow the mixture to slowly warm to room temperature and continue stirring until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the mono-alkylated product from any di-alkylated product and unreacted starting material.
-
Mandatory Visualization
Caption: Competitive reaction pathway leading to mono- and di-alkylation.
Caption: A logical workflow for troubleshooting common issues.
References
Troubleshooting low conversion rates in dihexyl malonate reactions
Welcome to the technical support center for troubleshooting reactions involving dihexyl malonate. This guide is designed for researchers, scientists, and professionals in drug development to address common challenges and provide solutions for achieving high conversion rates in both the synthesis of this compound and its subsequent use in further reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main synthetic routes for preparing this compound:
-
Fischer Esterification: This is a direct acid-catalyzed esterification of malonic acid with 1-hexanol.[1][2][3]
-
Malonic Ester Synthesis (Alkylation): This involves the dialkylation of a simpler malonic ester, such as diethyl malonate, with a hexyl halide (e.g., 1-bromohexane) using a strong base.[4][5][6]
Each method has its own set of potential issues that can lead to low conversion rates.
Q2: I am attempting a Fischer Esterification of malonic acid with 1-hexanol and observing a low yield. What are the likely causes?
Low yields in Fischer Esterification are often due to the reversible nature of the reaction.[1][7] The most common culprits are:
-
Incomplete Water Removal: The water produced as a byproduct can shift the equilibrium back towards the reactants.[3][8]
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow and incomplete reaction.
-
Suboptimal Temperature: The reaction may not have reached the necessary temperature to proceed at an adequate rate.
-
Unfavorable Reagent Stoichiometry: Not using a sufficient excess of one of the reactants (usually the alcohol) can limit the conversion.[7]
Q3: My malonic ester synthesis to produce diethyl dihexylmalonate is resulting in a mixture of products and a low yield of the desired dialkylated product. Why is this happening?
The malonic ester synthesis can be complex, and several side reactions can occur, leading to a complex product mixture and low conversion of the desired product.[4][5][9] Key issues include:
-
Dialkylation as a Side Product: A common issue is the formation of the dialkylated product when only mono-alkylation is desired, or vice-versa.[5] This is due to the remaining acidic proton on the mono-alkylated product.[5][6]
-
E2 Elimination: The base used for deprotonation can also act as a nucleophile and promote an E2 elimination reaction with the hexyl halide, forming hexene as a byproduct.[4][5] This is more likely with secondary or sterically hindered primary halides.[6]
-
Transesterification: If the alkoxide base used does not match the ester's alcohol (e.g., using sodium methoxide with diethyl malonate), a mixture of esters can be formed.[4][10]
-
Presence of Water: Any moisture in the reaction will consume the strong base, preventing the complete formation of the malonate enolate.[4]
Troubleshooting Guides
Low Yield in Fischer Esterification of Malonic Acid with 1-Hexanol
| Potential Cause | Recommended Solution |
| Equilibrium Not Shifted Towards Products | Use a large excess of 1-hexanol (3-10 equivalents) to drive the reaction forward.[7] Alternatively, remove water as it forms using a Dean-Stark apparatus with a suitable solvent like toluene.[3][8] |
| Ineffective Catalyst | Ensure an adequate amount of a strong acid catalyst is used. Common choices include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][8] |
| Low Reaction Temperature | The reaction should be heated to reflux to ensure a sufficient reaction rate. The temperature will depend on the solvent used.[8] |
| Incomplete Reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup. |
Low Yield in the Alkylation of Diethyl Malonate with 1-Bromohexane
| Potential Cause | Recommended Solution |
| Formation of Dialkylated Byproduct | To favor mono-alkylation, use a strict 1:1 molar ratio of diethyl malonate to 1-bromohexane.[5] A slight excess of diethyl malonate can also suppress dialkylation.[4] For dialkylation, use at least 2 equivalents of the alkyl halide and base.[6] |
| Competing E2 Elimination | Use a primary alkyl halide like 1-bromohexane, as it is less prone to elimination.[6] Maintain a controlled, moderate temperature, as high temperatures can favor elimination.[4] |
| Incomplete Enolate Formation | Use anhydrous (dry) solvent and reagents to prevent the base from being quenched by water.[4] Ensure a full equivalent of a strong base, like sodium ethoxide, is used for each proton to be removed.[11] |
| Transesterification | Match the alkoxide base to the ester. For diethyl malonate, use sodium ethoxide (NaOEt) in ethanol.[4][10] |
| Slow Reaction Rate | If the reaction is sluggish, consider using a more reactive alkyl halide, such as 1-iodohexane. |
Experimental Protocols
Protocol 1: Fischer Esterification for this compound Synthesis
This protocol provides a general guideline for the synthesis of this compound via Fischer Esterification.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add malonic acid (1.0 eq), 1-hexanol (3.0 eq), and toluene (as the solvent).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 eq).
-
Reaction: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[8]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Dialkylation of Diethyl Malonate with 1-Bromohexane
This protocol outlines the synthesis of diethyl dihexylmalonate.
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol. Carefully add sodium metal (2.2 eq) in small portions until it has all dissolved to form sodium ethoxide.[4]
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature and add diethyl malonate (1.0 eq) dropwise. Stir for 30-60 minutes to ensure complete formation of the enolate.[5]
-
Alkylation: Add 1-bromohexane (2.2 eq) dropwise to the enolate solution. The reaction may be exothermic, so maintain a controlled temperature. After the addition, heat the mixture to reflux and monitor the reaction's completion by TLC or GC.[4][5]
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent such as diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Visualizing Troubleshooting Logic
The following diagrams illustrate the decision-making process for troubleshooting low conversion rates in this compound reactions.
Caption: Troubleshooting workflow for Fischer Esterification.
Caption: Troubleshooting workflow for Malonic Ester Synthesis.
References
- 1. athabascau.ca [athabascau.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of Dihexyl Malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of dihexyl malonate, particularly focusing on scalability issues. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of malonic acid with hexanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[1][2] An alternative, though less common, approach is the transesterification of a lower alkyl malonate (like dimethyl or diethyl malonate) with hexanol.[1]
Q2: My this compound synthesis is not going to completion. What are the likely causes?
A2: Incomplete conversion in Fischer esterification is a common issue as the reaction is reversible. The primary cause is the presence of water, a byproduct of the reaction, which can shift the equilibrium back towards the starting materials (hydrolysis).[3] Other factors include insufficient catalyst, suboptimal reaction temperature, or inadequate reaction time.
Q3: What side reactions are common in the synthesis of this compound?
A3: The main side reactions include the formation of the monoester (hexyl malonic acid), and hydrolysis of the diester back to the monoester or malonic acid if excess water is present.[4] At elevated temperatures, there is also a risk of dehydration of hexanol, especially with a strong acid catalyst like sulfuric acid. If the reaction temperature is too high (above 80°C), malonic acid itself can undergo decarboxylation.
Q4: I'm observing a lower than expected yield after workup. What could be the reason?
A4: A low yield after workup can be attributed to several factors. Incomplete reaction is a primary cause. Additionally, the product can be lost during aqueous washes if emulsions form or if the ester hydrolyzes back to water-soluble malonic acid or its monoester.[5] This is particularly a risk during neutralization with a basic solution if not performed carefully at low temperatures.
Q5: How can I improve the yield of my this compound synthesis?
A5: To enhance the yield, it is crucial to drive the reaction equilibrium towards the product. This can be achieved by:
-
Using an excess of one reactant: Typically, an excess of hexanol is used to push the reaction forward.[6]
-
Removing water as it forms: This is the most effective method. On a laboratory scale, a Dean-Stark apparatus with an azeotropic solvent like toluene is commonly employed.[6] For larger scales, reactive distillation or the use of dehydrating agents can be considered.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Conversion Rate | 1. Water accumulation: The presence of water, a reaction byproduct, inhibits the forward reaction. 2. Insufficient catalyst: The amount of acid catalyst may be too low for the scale of the reaction. 3. Low reaction temperature: The reaction rate is too slow at lower temperatures. | 1. Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water. 2. Increase the catalyst loading. For sulfuric acid, a typical range is 1-5 mol% relative to malonic acid. 3. Increase the reaction temperature, typically to the reflux temperature of the solvent or hexanol. |
| Product Contamination with Hexanol | Inefficient purification: Hexanol has a relatively high boiling point and may not be completely removed by simple washing, especially at larger scales. | 1. During the workup, wash the organic layer with brine to reduce the solubility of hexanol. 2. Perform fractional distillation under reduced pressure to separate this compound from residual hexanol. |
| Formation of Byproducts | 1. Monoester formation: Incomplete reaction can leave significant amounts of hexyl malonic acid. 2. Hydrolysis during workup: The ester can be hydrolyzed back to the carboxylic acid during aqueous washes, especially with a strong base. | 1. Ensure the reaction goes to completion by extending the reaction time or efficiently removing water. 2. Use a weak inorganic base, like a cold, saturated sodium bicarbonate solution, for neutralization and perform the wash quickly at low temperatures to minimize hydrolysis.[5] |
| Scalability Issues | 1. Poor heat transfer: The exotherm from adding a strong acid catalyst can be difficult to manage in large reactors.[7] 2. Inefficient water removal: Azeotropic distillation may be less efficient at larger scales. | 1. For large-scale reactions, add the acid catalyst slowly with efficient stirring and external cooling. A fed-batch approach, where one reactant is added gradually, can also control the exotherm.[7] 2. Consider reactive distillation or pervaporation membrane systems for continuous water removal in industrial-scale production.[8] |
Quantitative Data
Table 1: Typical Reaction Parameters for the Synthesis of Dialkyl Malonates
| Parameter | Value | Source |
| Reactant Molar Ratio (Alcohol:Malonic Acid) | 2:1 to 10:1 (Excess alcohol is preferred) | [6] |
| Catalyst (H₂SO₄) Loading | 1-5 mol% (relative to malonic acid) | [9] |
| Reaction Temperature | 60-140 °C (typically at reflux) | [10] |
| Reaction Time | 1-10 hours | [10] |
| Typical Yield | 74-89% (for analogous long-chain dialkyl malonates) |
Experimental Protocols
Lab-Scale Synthesis of this compound using Fischer Esterification with a Dean-Stark Trap
Materials:
-
Malonic Acid (1.0 eq)
-
Hexan-1-ol (3.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add malonic acid, hexan-1-ol, and toluene.
-
Add p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap, indicating the reaction is complete (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution until gas evolution ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Experimental workflow for the lab-scale synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. scienceready.com.au [scienceready.com.au]
- 10. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to GC-MS Analysis of Dihexyl Malonate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products from the synthesis of dihexyl malonate, with a focus on their identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the limited availability of specific experimental data for this compound in published literature, this guide presents a representative comparison based on the well-established principles of Fischer esterification and malonic ester synthesis. The data herein is illustrative of typical reaction outcomes.
Reaction Overview: Synthesis of this compound
The primary method for synthesizing this compound is the Fischer esterification of malonic acid with 1-hexanol, typically catalyzed by a strong acid such as sulfuric acid. The main reaction proceeds as follows:
Malonic Acid + 2 (1-Hexanol) ⇌ this compound + 2 H₂O
Alternative synthesis routes, such as transesterification from dimethyl or diethyl malonate, can also be employed. Each method may yield a different profile of major and minor products.
Data Presentation: Expected Product Distribution
The following tables summarize the anticipated quantitative data from a GC-MS analysis of a typical this compound reaction mixture. The relative percentages are hypothetical and will vary based on reaction conditions such as temperature, reaction time, and catalyst concentration.
Table 1: Comparison of Reaction Products by Synthesis Method
| Compound | Expected Retention Time (min) | Fischer Esterification (Relative Area %) | Transesterification (Relative Area %) |
| 1-Hexanol | 5.8 | 5 - 15 | 10 - 20 |
| Monomethyl Malonate | - | Not Expected | 1 - 5 |
| Monohexyl Malonate | 12.5 | 2 - 8 | 1 - 5 |
| This compound | 18.2 | 70 - 85 | 65 - 80 |
| Di-hexylated Malonic Acid | 20.1 | < 1 | < 1 |
| Other Byproducts | Variable | < 2 | < 3 |
Table 2: Identification of Key Mass Spectral Fragments (m/z)
| Compound | Molecular Ion (M+) | Base Peak | Key Fragment Ions |
| 1-Hexanol | 102 | 56 | 43, 84 |
| Monohexyl Malonate | 188 | 85 | 101, 129, 171 |
| This compound | 272 | 187 | 85, 101, 215 |
| Di-hexylated Malonic Acid | 356 | 271 | 85, 187 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
Malonic Acid (1.0 eq)
-
1-Hexanol (2.5 eq)
-
Concentrated Sulfuric Acid (0.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add malonic acid, 1-hexanol, and toluene.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by GC-MS. The reaction is considered complete when the theoretical amount of water has been collected or when the concentration of malonic acid is negligible.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
Sample Preparation:
-
Dilute a small aliquot of the crude or purified reaction product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Fischer Esterification Pathway for this compound Synthesis.
Caption: Experimental Workflow for GC-MS Analysis of Reaction Products.
A Comparative Guide to Analytical Methods for Assessing Dihexyl Malonate Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of dihexyl malonate, a key intermediate in various synthetic processes, is critical to ensuring the quality, safety, and efficacy of final products in the pharmaceutical and chemical industries. Accurate assessment of its purity requires robust analytical methodologies. This guide provides a comprehensive comparison of the most common analytical techniques for determining this compound purity: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Overview of Analytical Techniques
Each method offers distinct advantages and is suited for different analytical objectives, from routine quality control to in-depth structural elucidation of impurities. The choice of technique will depend on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and sample throughput.
A summary of the key performance characteristics for each technique is presented below. It is important to note that while data for this compound is limited, the following comparison is based on established principles and data from closely related long-chain dialkyl malonates and the more extensively studied diethyl malonate.
Table 1: Comparison of Analytical Methods for this compound Purity Assessment
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a stationary and mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Quantitative analysis of volatile and semi-volatile compounds. | Quantitative analysis of non-volatile and thermally labile compounds. | Structural elucidation, identification, and quantification of major components and impurities. |
| Limit of Detection (LOD) | Low ng range[1] | Low to mid ng range | ~0.1-1% for routine analysis |
| Limit of Quantitation (LOQ) | Mid to high ng range[1] | High ng to low µg range | ~0.5-2% for routine analysis |
| Linearity (R²) | > 0.999[1] | > 0.999 | Excellent for quantitative NMR (qNMR) |
| Accuracy (% Recovery) | 98-102%[1] | 95-105% | 98-102% for qNMR[2] |
| Precision (%RSD) | < 2% | < 3% | < 2% for qNMR[2] |
| Impurity Identification | Possible with hyphenation to Mass Spectrometry (GC-MS). | Possible with hyphenation to Mass Spectrometry (HPLC-MS). | Excellent for structural characterization of unknown impurities. |
| Sample Throughput | High | High | Moderate |
Experimental Protocols and Methodologies
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for each technique, adapted for the analysis of this compound.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound. A commercial standard of this compound is available with a specified purity of >98.0% as determined by GC, underscoring the suitability of this technique.[3]
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at 10°C/min.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Quantification: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an internal standard method can be employed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile technique suitable for a wide range of compounds. While this compound lacks a strong chromophore, it can be detected at low UV wavelengths. This method is particularly useful for identifying non-volatile impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector and a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Quantification: Purity is calculated using the area percent method. An external standard calibration curve can be constructed for more precise quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis. ¹H and ¹³C NMR provide detailed structural information, enabling the identification of impurities. Quantitative NMR (qNMR) can be used for highly accurate purity assessments without the need for a specific reference standard of the impurity itself.[2][4][5][6]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) with a known internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Relaxation delay (d1): 30 seconds (to ensure full relaxation for quantification).
-
Number of scans: 8-16.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse with NOE.
-
-
Sample Preparation: Accurately weigh a known amount of this compound and the internal standard into an NMR tube and dissolve in a known volume of CDCl₃.
-
Data Analysis and Quantification:
-
¹H NMR: The purity is calculated by comparing the integral of a well-resolved this compound proton signal (e.g., the triplet of the α-methylene protons) to the integral of a known signal from the internal standard.
-
Expected ¹H NMR Chemical Shifts (approximated from diethyl malonate):
-
~4.1 ppm (triplet, 4H, -O-CH₂-)
-
~3.3 ppm (singlet, 2H, -CH₂-)
-
~1.6 ppm (multiplet, 4H, -CH₂-)
-
~1.3 ppm (multiplet, 8H, -(CH₂)₄-)
-
~0.9 ppm (triplet, 6H, -CH₃)[7]
-
-
Expected ¹³C NMR Chemical Shifts (approximated from diethyl malonate):
-
~167 ppm (C=O)
-
~65 ppm (-O-CH₂-)
-
~42 ppm (-CH₂-)
-
~31, 28, 25, 22 ppm (hexyl chain -CH₂-)
-
~14 ppm (-CH₃)[8]
-
-
Visualization of Analytical Workflows
To provide a clear understanding of the logical steps involved in each analytical approach, the following diagrams illustrate the workflows.
Caption: Workflow for this compound purity analysis by GC-FID.
Caption: Workflow for this compound purity analysis by HPLC-UV.
Caption: Workflow for this compound purity analysis by NMR spectroscopy.
Conclusion and Recommendations
The selection of an appropriate analytical method for assessing this compound purity is contingent upon the specific analytical needs.
-
For routine quality control and high-throughput screening , GC-FID is the recommended method due to its high precision, accuracy, and speed for analyzing this semi-volatile compound.
-
HPLC-UV serves as a valuable orthogonal technique, particularly for the detection of non-volatile or thermally sensitive impurities that may not be amenable to GC analysis.
-
NMR spectroscopy is the most powerful tool for definitive structural elucidation of unknown impurities and for providing a highly accurate purity assessment via qNMR, which is invaluable during process development and for the characterization of reference standards.
For comprehensive purity profiling, a combination of these techniques is often employed. For instance, GC or HPLC can be used for routine purity checks, while NMR and hyphenated mass spectrometry techniques (GC-MS or HPLC-MS) can be utilized for in-depth investigation of any detected impurities. This multi-faceted approach ensures a thorough understanding of the purity profile of this compound, thereby guaranteeing the quality and consistency of the final products.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. This compound | 1431-37-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]
A Comparative Guide to Dihexyl Malonate and Diethyl Malonate in Malonic Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
The malonic ester synthesis is a cornerstone of organic chemistry, providing a versatile method for the synthesis of substituted carboxylic acids. The choice of the dialkyl malonate reagent can significantly influence reaction parameters and outcomes. This guide provides an objective comparison of two such reagents: the commonly used diethyl malonate and the less conventional dihexyl malonate. This comparison is supported by available physical and chemical data, established reaction mechanisms, and generalized experimental protocols. While direct comparative experimental data on the performance of this compound versus diethyl malonate in the malonic ester synthesis is limited in publicly available literature, this guide will draw upon fundamental principles of organic chemistry to infer potential differences in reactivity and handling.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each reagent is crucial for experimental design and execution.
| Property | This compound | Diethyl Malonate |
| Molecular Formula | C15H28O4 | C7H12O4[1][2] |
| Molecular Weight | 272.38 g/mol | 160.17 g/mol [1][2] |
| Boiling Point | 313.9 °C @ 760 mmHg | 199.3 °C @ 760 mmHg[1][3] |
| Melting Point | Not available | -50 °C[1][2] |
| Density | 0.962 g/cm³ | 1.055 g/cm³ @ 20 °C[1][2] |
| Solubility in Water | Insoluble | Slightly soluble (20 g/L at 20 °C)[2] |
| Appearance | Liquid | Colorless liquid with an apple-like odor[1] |
The significant difference in molecular weight and boiling point between this compound and diethyl malonate has practical implications for reaction setup and purification. The much higher boiling point of this compound may necessitate higher reaction temperatures or vacuum distillation for purification. Conversely, its lower density and insolubility in water could simplify workup procedures involving aqueous extractions.
Performance in Malonic Ester Synthesis: A Comparative Analysis
The malonic ester synthesis proceeds through a series of well-established steps: enolate formation, alkylation, saponification, and decarboxylation.[4][5][6][7][8] The performance of this compound and diethyl malonate can be compared at each of these stages.
Enolate Formation
The first step involves the deprotonation of the α-carbon of the malonic ester by a base, typically an alkoxide corresponding to the ester's alcohol to prevent transesterification.[4]
-
Diethyl Malonate: Readily deprotonated by sodium ethoxide in ethanol. The relatively small ethyl groups present minimal steric hindrance to the approach of the base.
-
This compound: The longer hexyl chains are expected to introduce greater steric bulk around the ester carbonyl groups. While this is unlikely to prevent deprotonation, it might slightly decrease the rate of enolate formation compared to diethyl malonate under identical conditions. The use of sodium hexoxide as a base would be ideal to avoid transesterification, though its preparation and handling may be less convenient than that of sodium ethoxide.
Alkylation
The formed enolate then acts as a nucleophile, attacking an alkyl halide in an S(_N)2 reaction.[7]
-
Diethyl Malonate: The resulting enolate is a potent nucleophile, and its alkylation is a well-established and efficient process, particularly with primary alkyl halides.[7]
-
This compound: The steric hindrance from the hexyl groups could potentially influence the rate of the alkylation step. The bulkier ester may create a more sterically crowded environment around the nucleophilic carbon, potentially leading to slower reaction rates, especially with bulkier alkyl halides. This increased steric hindrance could also, in some cases, favor elimination side reactions over substitution, depending on the structure of the alkyl halide.
Saponification and Decarboxylation
The final steps involve the hydrolysis of the ester groups to form a malonic acid derivative, followed by decarboxylation upon heating to yield the final carboxylic acid.[5][9]
-
Diethyl Malonate: Saponification with a strong base like sodium hydroxide is a standard procedure. The subsequent decarboxylation is typically efficient.
-
This compound: The hydrolysis of the hexyl esters might require more forcing conditions (e.g., higher temperatures or longer reaction times) compared to ethyl esters due to the increased steric hindrance around the carbonyl carbon, which can impede the approach of the hydroxide ion. However, once the diacid is formed, the decarboxylation step is expected to proceed similarly for both derivatives.
Potential By-products
A common drawback of the malonic ester synthesis is the potential for dialkylation, where the mono-alkylated product is deprotonated and reacts with a second molecule of the alkyl halide.[4][10] The steric bulk of the this compound might be advantageous in this regard, potentially reducing the rate of the second alkylation and leading to a higher yield of the mono-alkylated product compared to diethyl malonate under certain conditions.
Experimental Protocols
The following is a generalized experimental protocol for a malonic ester synthesis. Specific quantities and reaction conditions should be optimized for the particular substrate and scale of the reaction.
General Procedure for Malonic Ester Synthesis
-
Enolate Formation: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in an excess of the corresponding anhydrous alcohol (e.g., ethanol for diethyl malonate, 1-hexanol for this compound) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Malonic Ester: To the freshly prepared alkoxide solution, add the dialkyl malonate (1 equivalent) dropwise at a controlled temperature.
-
Alkylation: After the addition of the malonic ester is complete, add the alkyl halide (1-1.1 equivalents) dropwise. The reaction mixture is then heated to reflux for a period determined by monitoring the reaction progress (e.g., by TLC).
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Saponification: The crude alkylated malonic ester is refluxed with an aqueous solution of a strong base (e.g., sodium hydroxide) until the hydrolysis is complete.
-
Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with a strong acid (e.g., concentrated HCl). The acidified mixture is then heated to induce decarboxylation, which is often accompanied by the evolution of carbon dioxide gas.
-
Purification: The final carboxylic acid product is extracted with an organic solvent, dried, and purified by distillation or recrystallization.
Visualizing the Malonic Ester Synthesis
To aid in the understanding of the reaction pathway and the experimental workflow, the following diagrams have been generated using Graphviz.
References
- 1. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 2. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 10. lscollege.ac.in [lscollege.ac.in]
A Comparative Analysis of Dialkyl Malonates in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various dialkyl malonates in key condensation reactions. Dialkyl malonates are indispensable reagents in organic synthesis, serving as versatile building blocks for carbon-carbon bond formation. Their utility stems from the acidity of the α-protons, which allows for the ready formation of a stabilized enolate nucleophile. This guide explores the impact of the ester alkyl group on reactivity, yield, and stereoselectivity in cornerstone reactions such as the Knoevenagel condensation, Michael addition, and the synthesis of barbiturates.
Performance Comparison of Dialkyl Malonates
The choice of the alkyl group in a dialkyl malonate (e.g., methyl, ethyl, isopropyl, tert-butyl, benzyl) significantly influences its performance in condensation reactions. The primary factors at play are steric hindrance, the electronic nature of the alkyl group, and its ability to function as a leaving group in subsequent transformations. The following table summarizes experimental data from various studies, highlighting the impact of different dialkyl malonates on reaction outcomes.
Table 1: Comparative Performance of Dialkyl Malonates in Condensation Reactions
| Dialkyl Malonate | Reaction Type | Electrophile | Catalyst/Base | Yield (%) | Enantiomeric Excess (ee %) | Observations & Notes | Reference |
| Dimethyl Malonate | Michael Addition | 2-Cyclopenten-1-one | (S)-Ga-Na-BINOL complex | 90% | 99% | Excellent yield and enantioselectivity.[1] | [1] |
| Michael Addition | β-Naphthyl-substituted cinnamone | (R,R)-DPEN / o-phthalic acid | Good | 95% | High enantioselectivity observed.[2] | [2] | |
| Diethyl Malonate | Knoevenagel Condensation | Benzaldehyde | Piperidine | High | N/A | A classic, high-yielding condensation.[3][4] | [3][4] |
| Michael Addition | β-Nitrostyrene | Takemoto thiourea catalyst | 80% | 94% | High yield and excellent enantioselectivity.[5] | [5] | |
| Barbiturate Synthesis | Urea | Sodium Ethoxide | ~75-85% | N/A | Standard precursor for barbituric acid synthesis.[6] | [6] | |
| Diisopropyl Malonate | Michael Addition | β-Naphthyl-substituted cinnamone | (R,R)-DPEN / o-phthalic acid | Lower Reactivity | 95% | Lower reactivity compared to dimethyl malonate but maintained high enantioselectivity.[2] | [2] |
| Dibenzyl Malonate | Michael Addition | β-Naphthyl-substituted cinnamone | (R,R)-DPEN / o-phthalic acid | Good | Lower | Afforded the desired product but with poorer optical purity compared to smaller alkyl esters.[2][7] | [2][7] |
| Di-tert-butyl Malonate | Michael Addition | β-Naphthyl-substituted cinnamone | (R,R)-DPEN / o-phthalic acid | 0% (Inert) | N/A | The reaction was totally inert, likely due to significant steric hindrance from the bulky tert-butyl groups.[2] | [2] |
Key Condensation Reactions and Experimental Protocols
Dialkyl malonates are central to several classes of condensation reactions. Below are overviews and representative protocols for three major types.
The Knoevenagel condensation involves the reaction of an active methylene compound, such as a dialkyl malonate, with an aldehyde or ketone, typically catalyzed by a weak base like an amine.[8] The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.[8]
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde with Diethyl Malonate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), diethyl malonate (1.1 equivalents), and ethanol as the solvent.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake and separate the layers. Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield diethyl 2-benzylidenemalonate.
The Michael addition is the 1,4-conjugate addition of a nucleophile, such as a malonate enolate, to an α,β-unsaturated carbonyl compound.[9] This reaction is a powerful tool for forming carbon-carbon bonds in a diastereoselective and enantioselective manner.[9]
Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one[1]
-
Catalyst Preparation: Prepare the (S)-Ga-Na-BINOL catalyst solution as described in the literature.
-
Reaction Setup: To a suspension of sodium tert-butoxide in THF at room temperature, add the catalyst solution.
-
Addition of Reactants: Add dimethyl malonate (1.0 equivalent) followed by 2-cyclopenten-1-one (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for approximately 46 hours.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting Michael adduct can often be obtained in high purity without the need for column chromatography.[1]
A classic and medicinally significant application is the condensation of a disubstituted dialkyl malonate with urea to form the barbiturate heterocyclic ring.[6][10] This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide.[11]
Experimental Protocol: Synthesis of Barbituric Acid[6]
-
Base Preparation: In a round-bottom flask fitted with a reflux condenser and a drying tube, dissolve finely cut sodium metal (1.0 gram-atom) in absolute ethanol to prepare a solution of sodium ethoxide.
-
Addition of Malonate: To the sodium ethoxide solution, add diethyl malonate (1.0 mol).
-
Addition of Urea: Separately, dissolve dry urea (1.0 mol) in hot absolute ethanol and add this solution to the flask.
-
Reaction: Heat the mixture and reflux for 7 hours. A white solid, the sodium salt of barbituric acid, will precipitate.[6]
-
Workup and Isolation: After the reaction, add hot water to dissolve the solid. Acidify the solution with concentrated HCl until it is acidic to litmus paper, which precipitates the barbituric acid.[6]
-
Purification: Cool the mixture in an ice bath to complete crystallization. Collect the product by suction filtration, wash with cold water, and dry in an oven.[6]
Selecting the Appropriate Dialkyl Malonate
The optimal dialkyl malonate for a given condensation reaction depends on a balance of steric, electronic, and practical considerations. The following diagram illustrates a decision-making process for reagent selection.
References
- 1. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solved A Knoevenagel Condensation is a variation of the | Chegg.com [chegg.com]
- 5. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07809B [pubs.rsc.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Kinetic analysis of dihexyl malonate versus other malonic esters
A Comparative Kinetic Analysis of Dihexyl Malonate and Other Malonic Esters
For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of malonic esters is crucial for optimizing synthesis pathways and predicting product yields. This guide provides an objective comparison of the kinetic behavior of this compound versus other common malonic esters, such as diethyl and dimethyl malonate, in alkaline hydrolysis. While specific experimental kinetic data for this compound is sparse in publicly available literature, this guide extrapolates expected trends based on established principles of organic chemistry and presents available data for related compounds.
Theoretical Background: Alkaline Hydrolysis of Malonic Esters
The saponification of malonic esters is a type of nucleophilic acyl substitution reaction.[1][2] The reaction is typically second-order, being first-order with respect to both the ester and the hydroxide ion.[3] The reaction mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[1] Subsequently, the intermediate collapses, expelling an alkoxide as the leaving group and forming a carboxylic acid, which is then deprotonated in the basic medium to yield a carboxylate salt.[1]
The rate of this reaction is primarily influenced by two factors related to the alkyl group of the ester:
-
Steric Effects: As the size of the alkyl group increases, it can sterically hinder the approach of the nucleophile (hydroxide ion) to the carbonyl carbon. This steric hindrance raises the activation energy of the reaction, thereby decreasing the reaction rate.[3][4] Therefore, it is anticipated that the rate of hydrolysis will decrease as the alkyl chain length of the malonic ester increases.
-
Electronic Effects: Alkyl groups are weakly electron-donating (+I effect). An increase in the electron-donating nature of the alkyl group can slightly reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.[5][6] This effect also contributes to a slower reaction rate for esters with longer alkyl chains.
Based on these principles, the expected order of reactivity for the alkaline hydrolysis of dialkyl malonates is: Dimethyl malonate > Diethyl malonate > Dipropyl malonate > ... > this compound.
Data Presentation
The following table summarizes the expected trends in kinetic parameters for the alkaline hydrolysis of a series of dialkyl malonates. It is important to note that while data for diethyl malonate is available, specific, directly comparable kinetic data for this compound is not readily found in the literature. The values for longer alkyl chains are illustrative of the expected trend based on steric and electronic effects.
| Malonic Ester | Chemical Formula | Relative Rate Constant (k) | Expected Activation Energy (Ea) |
| Dimethyl Malonate | CH₂(COOCH₃)₂ | Highest | Lowest |
| Diethyl Malonate | CH₂(COOC₂H₅)₂ | High | Low |
| Di-n-propyl Malonate | CH₂(COOC₃H₇)₂ | Intermediate | Intermediate |
| Di-n-butyl Malonate | CH₂(COOC₄H₉)₂ | Low | High |
| This compound | CH₂(COOC₆H₁₃)₂ | Lowest | Highest |
Experimental Protocols
A common method for determining the rate constant of ester saponification is by monitoring the change in concentration of the hydroxide ion over time using titration.
Objective: To determine the second-order rate constant for the alkaline hydrolysis of a malonic ester (e.g., this compound).
Materials:
-
Dialkyl malonate (e.g., this compound)
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Hydrochloric acid (HCl) solution of known concentration (e.g., 0.1 M) for titration
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Conical flasks, pipettes, burette, stopwatches
Procedure:
-
Preparation: Place known volumes of the NaOH solution and the malonic ester solution in separate flasks in a constant temperature water bath to allow them to reach thermal equilibrium.
-
Initiation of Reaction: At time t=0, rapidly mix the two solutions in a larger reaction flask and start a stopwatch immediately.
-
Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing an excess of the standard HCl solution. This will neutralize the unreacted NaOH and stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched solution and titrate the excess HCl with a standard NaOH solution to a faint pink endpoint.
-
Data Analysis: The concentration of unreacted NaOH at each time interval can be calculated from the titration results. The second-order rate constant (k) can then be determined by plotting the appropriate function of concentration against time. For a second-order reaction with equal initial concentrations of ester and NaOH, a plot of 1/[NaOH] vs. time will yield a straight line with a slope equal to k.
Mandatory Visualization
Caption: Experimental workflow for the kinetic analysis of malonic ester saponification.
Caption: Reaction mechanism for the alkaline hydrolysis of a dialkyl malonate.
References
A Spectroscopic Comparison of Mono- and Di-alkylated Dihexyl Malonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of mono- and di-alkylated dihexyl malonates, essential intermediates in organic synthesis. Due to the limited availability of direct spectroscopic data for dihexyl malonate derivatives, this guide utilizes data from closely related analogs: diethyl hexylmalonate as a proxy for a mono-alkylated this compound and diethyl dipropylmalonate as a representative di-alkylated malonate. The fundamental spectroscopic differences arising from mono- versus di-alkylation at the α-carbon are effectively illustrated by these analogs.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for mono- and di-alkylated malonate esters. These values provide a baseline for the identification and characterization of substituted dihexyl malonates.
Table 1: ¹H NMR Spectroscopic Data
| Compound Name | Alkyl Group(s) | Chemical Shift (δ, ppm) and Multiplicity |
| Diethyl Hexylmalonate | -CH₂(CH₂)₄CH₃ | α-CH : 3.32 (t, 1H)Ester -OCH₂- : 4.19 (q, 4H)Alkyl -CH₂- (adjacent to α-CH) : 1.88 (q, 2H)Alkyl -(CH₂)₄- : 1.2-1.4 (m, 8H)Ester -CH₃ : 1.27 (t, 6H)Alkyl -CH₃ : 0.89 (t, 3H) |
| Diethyl Dipropylmalonate | -CH₂CH₂CH₃ (x2) | No α-CH Ester -OCH₂- : 4.12 (q, 4H)Alkyl -CH₂- (adjacent to α-C) : 1.85 (t, 4H)Alkyl -CH₂- : 1.15 (m, 4H)Ester -CH₃ : 1.21 (t, 6H)Alkyl -CH₃ : 0.88 (t, 6H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound Name | Alkyl Group(s) | Chemical Shift (δ, ppm) |
| Diethyl Hexylmalonate | -CH₂(CH₂)₄CH₃ | C=O : 169.3Ester -OCH₂- : 61.2α-CH : 52.1Alkyl C1-C6 : ~31.6, 29.3, 29.0, 28.9, 22.5, 14.0Ester -CH₃ : 14.1 |
| Diethyl Dipropylmalonate | -CH₂CH₂CH₃ (x2) | C=O : 171.8Ester -OCH₂- : 60.8α-C : 57.5Alkyl -CH₂- (adjacent to α-C) : 34.5Alkyl -CH₂- : 17.1Alkyl -CH₃ : 14.0Ester -CH₃ : 14.1 |
Table 3: IR Spectroscopic Data
| Compound Name | Alkyl Group(s) | Key IR Absorptions (cm⁻¹) |
| Diethyl Hexylmalonate | -CH₂(CH₂)₄CH₃ | C=O Stretch : ~1733 (often a broad or split peak)[1]C-O Stretch : ~1250-1150C-H Stretch (sp³) : ~2960-2850 |
| Diethyl Dipropylmalonate | -CH₂CH₂CH₃ (x2) | C=O Stretch : ~1726[2]C-O Stretch : ~1250-1150C-H Stretch (sp³) : ~2960-2850 |
Table 4: Mass Spectrometry Data
| Compound Name | Alkyl Group(s) | Key m/z Fragments |
| Diethyl Hexylmalonate | -CH₂(CH₂)₄CH₃ | [M]+ : 244[M-OEt]+ : 199[M-COOEt]+ : 171Base Peak : Varies, often related to loss of the ester or alkyl groups. |
| Diethyl Dipropylmalonate | -CH₂CH₂CH₃ (x2) | [M]+ : 244[M-OEt]+ : 199[M-COOEt]+ : 171[M-propyl]+ : 201 |
Experimental Protocols
Synthesis of Mono- and Di-alkylated Dihexyl Malonates
The synthesis of mono- and di-alkylated dihexyl malonates typically follows the well-established malonic ester synthesis.
1. Mono-alkylation:
-
Deprotonation: this compound is treated with one equivalent of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to form the enolate.
-
Alkylation: One equivalent of an alkyl halide (e.g., 1-bromohexane) is added to the enolate solution. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by vacuum distillation or column chromatography.
2. Di-alkylation:
-
Following the mono-alkylation procedure, a second equivalent of base is added to deprotonate the mono-alkylated product.
-
A second equivalent of the same or a different alkyl halide is then added.
-
The work-up and purification steps are similar to those for the mono-alkylation.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: A small amount of the purified liquid sample (10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually obtained to simplify the spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For liquid samples, a drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: A background spectrum is recorded, followed by the sample spectrum, typically in the range of 4000-600 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: The sample is diluted in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is commonly used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Visualizations
Caption: General workflow for the synthesis of mono- and di-alkylated dihexyl malonates.
References
A Comparative Guide to the Synthesis of Substituted Dihexyl Malonates: Traditional versus Modern Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted dialkyl malonates is a cornerstone of organic chemistry, providing essential building blocks for a wide array of pharmaceuticals and other complex molecules. The introduction of alkyl chains onto the central carbon of a malonate ester is a critical C-C bond-forming reaction. This guide provides a detailed comparison of a traditional and a modern synthetic route to a representative substituted dihexyl malonate, offering insights into their respective methodologies, efficiencies, and practical considerations.
Comparative Analysis of Synthetic Routes
This guide evaluates two primary methods for the synthesis of a substituted this compound: the traditional sodium ethoxide-mediated alkylation and a modern approach utilizing phase-transfer catalysis (PTC). The following tables summarize the key quantitative and qualitative differences between these two routes.
Table 1: Quantitative Comparison of Synthetic Routes
| Parameter | Traditional Route (Sodium Ethoxide) | New Route (Phase-Transfer Catalysis) | Reference(s) |
| Typical Yield | 75-88% | 78-99% | [1][2][3][4] |
| Reaction Time | 2-3 hours (reflux) | 1.5-2 hours (reflux) | [1][5] |
| Reaction Temperature | ~78 °C (refluxing ethanol) | 40-100 °C (refluxing DCM or acetonitrile) | [1][5] |
| Base Required | Strong, anhydrous base (Sodium Ethoxide) | Mild, solid base (Potassium Carbonate) | [1][5] |
| Solvent System | Anhydrous ethanol | Biphasic or solid-liquid (e.g., CH₂Cl₂ or CH₃CN) | [1][5] |
Table 2: Qualitative Comparison of Synthetic Routes
| Feature | Traditional Route (Sodium Ethoxide) | New Route (Phase-Transfer Catalysis) | Reference(s) |
| Reaction Conditions | Requires strictly anhydrous conditions. | Tolerant to trace amounts of water. | [1][5] |
| Base Handling | Sodium ethoxide is moisture-sensitive and can be hazardous to prepare. | Potassium carbonate is a stable, easy-to-handle solid. | [1][5] |
| Substrate Scope | Generally good for primary and some secondary alkyl halides.[6] | Broad scope, including substrates sensitive to strongly basic conditions.[4] | |
| Side Reactions | Potential for transesterification if the alcohol solvent does not match the ester.[1] | Can minimize side reactions like elimination due to milder conditions. | [7] |
| Scalability | Well-established for large-scale synthesis. | Readily scalable and adaptable for industrial applications. | [3] |
| Enantioselectivity | Achiral synthesis. | Can be rendered enantioselective with chiral phase-transfer catalysts.[4][8] |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of a substituted this compound via the traditional and phase-transfer catalysis routes.
Traditional Synthetic Route: Sodium Ethoxide-Mediated Alkylation
This protocol describes the synthesis of diethyl dihexylmalonate.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl malonate
-
1-Bromohexane
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Water
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a stirring apparatus, cautiously add small pieces of sodium metal to absolute ethanol under an inert atmosphere. The reaction is exothermic and generates hydrogen gas; ensure proper ventilation and cooling. Continue stirring until all the sodium has dissolved to form a clear solution of sodium ethoxide.[1]
-
Formation of the Enolate: To the sodium ethoxide solution, add diethyl malonate dropwise with continuous stirring.[1]
-
First Alkylation: Following the complete addition of diethyl malonate, add one equivalent of 1-bromohexane dropwise to the reaction mixture. An exothermic reaction may be observed.[1]
-
Second Enolate Formation: After the first alkylation is complete (monitored by TLC), cool the reaction mixture and add a second equivalent of sodium ethoxide solution.[1]
-
Second Alkylation: To the newly formed enolate, add a second equivalent of 1-bromohexane dropwise.[1]
-
Reaction Completion and Workup: Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete.[1]
-
Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the aqueous layer with diethyl ether.[1]
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude diethyl dihexylmalonate. Purify the crude product by vacuum distillation.[1]
New Synthetic Route: Phase-Transfer Catalyzed Alkylation
This protocol outlines the synthesis of diethyl dihexylmalonate using phase-transfer catalysis.
Materials:
-
Diethyl malonate
-
1-Bromohexane
-
Powdered anhydrous potassium carbonate
-
18-Crown-6 (or a suitable quaternary ammonium salt)
-
Acetonitrile or Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate, 1-bromohexane, powdered anhydrous potassium carbonate, and 18-crown-6. Add acetonitrile or dichloromethane as the solvent.[5]
-
Reaction: With vigorous stirring, heat the mixture to reflux (for DCM) or a higher temperature as appropriate for acetonitrile. Continue heating and stirring for 1.5 to 2 hours.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.[5]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by vacuum distillation.
Visualizing the Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the traditional and new synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. US7038072B2 - Process for monoalkylation of C-H acidic methylene groups - Google Patents [patents.google.com]
- 4. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Polymers Synthesized with Dihexyl Malonate: A Comparative Guide
For researchers, scientists, and drug development professionals, the exploration of novel biodegradable polymers is a critical frontier. This guide provides a comparative characterization of polymers synthesized with dihexyl malonate, offering insights into their potential properties and performance relative to established alternatives like Polylactic Acid (PLA) and Polycaprolactone (PCL). While direct, extensive literature on poly(this compound) is emerging, this guide extrapolates its likely characteristics based on the behavior of similar aliphatic polyesters and provides the necessary experimental framework for its evaluation.
Polymers derived from malonate esters are gaining traction due to their potential for biodegradability and biocompatibility. The synthesis of both linear and hyperbranched polyesters from malonate derivatives has been reported, with enzyme-catalyzed methods presenting a green and efficient route.[1] These polymers are being explored for various applications, including as metal chelators and in drug delivery systems.[1][2] The this compound monomer, with its longer alkyl chains, is expected to yield polymers with distinct properties compared to those synthesized from diethyl or dimethyl malonate, particularly in terms of flexibility, hydrophobicity, and degradation kinetics.
Comparative Performance Data
To provide a clear comparison, the following table summarizes the expected properties of poly(this compound) against the well-established biodegradable polymers, Polylactic Acid (PLA) and Polycaprolactone (PCL). The values for poly(this compound) are projected based on structure-property relationships of aliphatic polyesters; longer, more flexible alkyl chains generally decrease the glass transition temperature and melting point, and increase hydrophobicity.
| Property | Poly(this compound) (Projected) | Polylactic Acid (PLA) | Polycaprolactone (PCL) |
| Glass Transition Temp. (Tg) | Low (estimated < 0 °C) | 55-65 °C | -60 °C |
| Melting Temp. (Tm) | Low to moderate | 150-180 °C | 59-64 °C |
| Tensile Strength | Low to moderate | High (20-70 MPa)[3][4] | Low (10-40 MPa) |
| Young's Modulus | Low | High (1.2-3.5 GPa)[5] | Low (0.2-0.4 GPa) |
| Elongation at Break | High | Low (<10%) | High (>700%) |
| Degradation Rate | Moderate to Slow | Moderate | Slow |
| Hydrophobicity | High | Moderate | High |
Experimental Protocols for Characterization
Accurate and reproducible characterization is paramount in evaluating novel polymers. Below are detailed methodologies for key experimental techniques.
Thermal Properties Analysis
a) Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the polymer.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Record the sample weight as a function of temperature. The onset of weight loss indicates the initiation of thermal decomposition.[6]
-
b) Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[7]
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle to erase the thermal history of the sample. For example:
-
Heat from 25 °C to 200 °C at 10 °C/min.
-
Hold for 5 minutes to ensure complete melting.
-
Cool to -80 °C at 10 °C/min.
-
Hold for 5 minutes.
-
Heat from -80 °C to 200 °C at 10 °C/min.
-
-
Record the heat flow as a function of temperature. The Tg is observed as a step change in the baseline, Tc as an exothermic peak upon cooling, and Tm as an endothermic peak upon heating.[8]
-
Molecular Weight Determination
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer.[9]
-
Instrumentation: A GPC/SEC system equipped with a refractive index (RI) detector.
-
Procedure:
-
Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent such as tetrahydrofuran (THF) or chloroform. Ensure complete dissolution, which may require gentle agitation overnight.[9]
-
Filter the polymer solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.
-
Calibrate the GPC system using a series of monodisperse polystyrene standards of known molecular weights.
-
Inject the filtered polymer solution into the GPC system.
-
The mobile phase (e.g., THF) is pumped through the column at a constant flow rate (e.g., 1 mL/min).
-
The retention time of the polymer is recorded by the RI detector. The molecular weight distribution is determined by comparing the retention time of the sample to the calibration curve.[10]
-
Chemical Structure Analysis
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure, confirm the monomer incorporation, and determine the copolymer composition.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve 5-10 mg of the polymer sample in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, integration of peaks, and coupling patterns to confirm the expected polymer structure. For instance, in ¹H NMR of poly(this compound), one would expect to see characteristic peaks for the methylene protons of the malonate backbone and the various methylene and methyl protons of the hexyl side chains.[11]
-
b) Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the polymer.
-
Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Place a small amount of the solid polymer sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands. For a malonate-based polyester, key peaks would include the C=O stretching of the ester group (~1735 cm⁻¹) and C-O stretching bands.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for polymer synthesis and characterization.
Caption: Workflow for the synthesis of poly(this compound).
Caption: Experimental workflow for polymer characterization.
Conclusion
Polymers synthesized from this compound represent a promising, yet underexplored, class of biodegradable materials. Based on established structure-property relationships, they are anticipated to be highly flexible and hydrophobic polymers with a degradation profile that could be tailored for specific applications in drug delivery and tissue engineering. In comparison to the more rigid and crystalline PLA, poly(this compound) is expected to offer greater ductility. While likely sharing a similar low glass transition temperature with PCL, its degradation and mechanical properties may differ due to the presence of the malonate ester linkage. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to synthesize and rigorously characterize these novel polymers, paving the way for their potential translation into advanced therapeutic and biomedical applications.
References
- 1. aimplas.net [aimplas.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Comparative Study of Different Poly (Lactic Acid) Bio-Composites Produced by Mechanical Alloying and Casting for Tribological Applications [mdpi.com]
- 5. GT Digital Repository [repository.gatech.edu]
- 6. azom.com [azom.com]
- 7. r-techmaterials.com [r-techmaterials.com]
- 8. mt.com [mt.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. eng.uc.edu [eng.uc.edu]
Dihexyl Malonate as a Lubricant Additive: A Comparative Performance Evaluation
Introduction
The continuous demand for higher-performing and more environmentally friendly lubricants has driven research into novel additive technologies. Dihexyl malonate, a diester, presents a promising candidate due to the inherent properties of ester-based compounds, such as high thermal and oxidative stability, good viscosity-temperature characteristics, and excellent lubricity. The polar nature of the ester functional groups allows for the formation of a persistent lubricating film on metal surfaces, which is crucial for reducing friction and wear.[1]
This guide provides a comparative analysis of the anticipated performance of this compound against other common lubricant additives. It is important to note that direct experimental data for this compound as a lubricant additive is not extensively available in peer-reviewed literature. Therefore, this guide utilizes performance data from structurally similar esters, such as other dicarboxylic acid esters (e.g., adipates, sebacates), as a proxy to provide a reasonable estimation of its tribological and physicochemical properties.[2][3] The comparison is made against established lubricant additives to offer a comprehensive evaluation for researchers and formulation scientists.
Comparative Performance Data
The performance of a lubricant additive is multifaceted, with key parameters including tribological properties (friction and wear), viscosity index, and oxidative stability. The following tables summarize the expected performance of this compound in comparison to other widely used lubricant additives.
Tribological Performance Comparison
A primary function of a lubricant additive is to minimize friction and wear between moving components. The data presented below is a qualitative comparison based on the performance of similar ester compounds.
| Additive Type | Compound Example | Coefficient of Friction (CoF) | Wear Scar Diameter (mm) | Mechanism of Action |
| Ester (Proxy for this compound) | Di-2-ethylhexyl sebacate | Low | Low | Forms a polar, adsorbed film on metal surfaces. |
| Zinc Dialkyldithiophosphate (ZDDP) | Zinc bis(2-ethylhexyl) dithiophosphate | Low | Very Low | Forms a sacrificial anti-wear film of glassy phosphates. |
| Organic Friction Modifier | Glycerol Monooleate | Very Low | Moderate | Forms a low-shear boundary film through adsorption. |
| Extreme Pressure (EP) Additive | Chlorinated Paraffin | Low (under high load) | Low (under high load) | Reacts with the metal surface at high temperatures and pressures to form a protective layer. |
Physicochemical Properties Comparison
The physical and chemical properties of an additive influence the overall performance of the lubricant formulation.
| Property | This compound (Expected) | ZDDP | Organic Friction Modifier | EP Additive |
| Thermal Stability | Good to Excellent | Moderate | Moderate | Moderate to Good |
| Oxidative Stability | Good to Excellent | Good | Moderate | Poor to Moderate |
| Viscosity Index Improvement | Good | Fair | Poor | Poor |
| Corrosion Inhibition | Fair | Good | Poor | Can be corrosive |
| Material Compatibility | Good (potential for seal swell) | Good | Good | Can be aggressive to some materials |
Experimental Protocols
Standardized testing is crucial for the objective evaluation of lubricant additives. The following are detailed methodologies for key experiments relevant to the data presented.
Four-Ball Wear Test (ASTM D4172)
This test method is used to determine the wear preventive properties of lubricating fluids.
-
Apparatus: A four-ball wear tester consisting of three stationary steel balls held in a cup, with a fourth steel ball rotated against them under a specified load.
-
Procedure: The test lubricant is added to the cup containing the three stationary balls. A specified load is applied, and the top ball is rotated at a constant speed for a set duration and temperature.
-
Measurement: After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear performance.
High-Frequency Reciprocating Rig (HFRR) Test (ASTM D6079)
This test is used to assess the lubricity of diesel fuels and can be adapted for lubricating oils and additives.
-
Apparatus: An HFRR test rig, which consists of a stationary steel disc and an oscillating steel ball.
-
Procedure: A small volume of the test fluid is placed on the disc. The ball is then oscillated against the disc under a defined load, frequency, and stroke length for a specific time.
-
Measurement: The coefficient of friction is continuously monitored during the test. After the test, the wear scar on the ball is measured.
Oxidation Stability Test (ASTM D943)
This test method is used to estimate the oxidation stability of lubricants.
-
Apparatus: An oxidation cell where the oil is in contact with water, oxygen, and an iron-copper catalyst.
-
Procedure: The oil sample is subjected to a stream of oxygen at an elevated temperature in the presence of the catalysts and water.
-
Measurement: The test is continued until the acid number of the oil reaches a specified value. The time taken to reach this value is reported as the oxidation stability.[1] A longer time indicates better oxidative stability.
Visualizing the Evaluation Process and Mechanism
Experimental Workflow for Lubricant Additive Evaluation
The following diagram illustrates a typical workflow for the comprehensive evaluation of a new lubricant additive like this compound.
Caption: A logical workflow for the evaluation of a new lubricant additive.
General Mechanism of Ester-Based Lubricant Additives
This diagram illustrates the proposed mechanism by which polar ester molecules, such as this compound, form a protective film on metal surfaces.
Caption: Mechanism of boundary lubrication by ester additives.
Conclusion
Based on the properties of similar dicarboxylic acid esters, this compound is anticipated to be a high-performance lubricant additive, particularly in applications requiring good thermal and oxidative stability. Its expected performance in reducing friction and wear is attributed to the formation of a robust, adsorbed film on metal surfaces. While it may not match the extreme pressure capabilities of additives like ZDDP, it offers the advantage of being ashless and having good compatibility with a range of base oils. Further experimental validation is necessary to fully characterize the performance of this compound and optimize its use in advanced lubricant formulations. Potential applications could include engine oils, transmission fluids, and industrial lubricants where efficiency and durability are paramount.
References
A Comparative Guide to Base Effectiveness in Deprotonating Long-Chain Dialkyl Malonates for C-Alkylation
For Researchers, Scientists, and Drug Development Professionals
The deprotonation of the α-carbon of long-chain dialkyl malonates is a critical step in the synthesis of a diverse array of complex molecules, including active pharmaceutical ingredients. The efficiency of this reaction is highly dependent on the choice of base. This guide provides an objective comparison of common bases used for this transformation, supported by available experimental data and detailed methodologies.
Relative Effectiveness of Common Bases
The selection of an appropriate base for the deprotonation of long-chain dialkyl malonates is crucial for achieving high yields and minimizing side reactions. The acidity of the α-proton in dialkyl malonates (pKa ≈ 13 for diethyl malonate) necessitates the use of a sufficiently strong base to generate the enolate in a significant concentration.[1] While specific quantitative data for a homologous series of long-chain dialkyl malonates is limited in the literature, a qualitative and semi-quantitative comparison can be drawn from studies on diethyl malonate and related compounds.
The most commonly employed bases for this purpose are sodium hydride (NaH), sodium ethoxide (NaOEt), and potassium carbonate (K₂CO₃).
-
Sodium Hydride (NaH): As a strong, non-nucleophilic base, NaH is highly effective for deprotonating dialkyl malonates. It irreversibly removes the acidic proton, driving the reaction to completion. It is often used in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Studies have shown that using NaH in DMF can lead to high yields in alkylation reactions.[2][3]
-
Sodium Ethoxide (NaOEt): This alkoxide base is also a strong base capable of efficiently deprotonating dialkyl malonates. To avoid transesterification, the alcohol corresponding to the ester group of the malonate is typically used as the solvent (e.g., ethanol for diethyl malonate).[1]
-
Potassium Carbonate (K₂CO₃): While a weaker base compared to NaH and NaOEt, potassium carbonate can be effective, particularly under phase-transfer catalysis (PTC) conditions or in polar aprotic solvents at elevated temperatures.[4][5] Its lower basicity can sometimes offer better selectivity, minimizing side reactions. However, it may require longer reaction times or higher temperatures to achieve comparable yields to stronger bases.[5][6]
The following table summarizes the relative effectiveness and typical reaction conditions for these bases in the alkylation of dialkyl malonates, extrapolated for long-chain derivatives.
| Base | Typical Solvent(s) | Typical Temperature | Reaction Time | Reported Yield (Alkylation) | Key Considerations |
| Sodium Hydride (NaH) | DMF, THF | 0 °C to Room Temp. | 1-4 hours | High (often >90%)[2] | Irreversible deprotonation, requires anhydrous conditions, flammable hydrogen gas evolved. |
| Sodium Ethoxide (NaOEt) | Corresponding Alcohol (e.g., Ethanol) | Room Temp. to Reflux | 2-6 hours | Good to High (70-90%) | Reversible equilibrium, potential for transesterification if solvent doesn't match ester alkyl group. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF, Toluene (with PTC) | Reflux | 6-24 hours | Moderate to High (60-85%)[4][5] | Milder, less hazardous, may require a phase-transfer catalyst for optimal results. |
Experimental Protocols
Below are detailed, generalized methodologies for the deprotonation and subsequent alkylation of a long-chain dialkyl malonate using sodium hydride and potassium carbonate.
Protocol 1: Deprotonation using Sodium Hydride (NaH)
This protocol describes a general procedure for the alkylation of a long-chain dialkyl malonate (e.g., di-n-octyl malonate) with an alkyl halide.
Materials:
-
Long-chain dialkyl malonate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (1.05 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve the long-chain dialkyl malonate (1.0 eq) in anhydrous DMF and add it dropwise to the NaH slurry over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, and then let it warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.05 eq), either neat or dissolved in a small amount of anhydrous DMF, dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotonation using Potassium Carbonate (K₂CO₃)
This protocol outlines a general procedure for the alkylation of a long-chain dialkyl malonate using potassium carbonate, which may be suitable for less reactive alkylating agents or when milder conditions are preferred.
Materials:
-
Long-chain dialkyl malonate (1.0 eq)
-
Anhydrous potassium carbonate (powdered, 2.0 eq)
-
Anhydrous Acetone or DMF
-
Alkyl halide (1.1 eq)
-
Water
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the long-chain dialkyl malonate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone or DMF.
-
Add the alkyl halide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts.
-
Rinse the filter cake with a small amount of the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Process
The following diagrams illustrate the deprotonation-alkylation sequence and the logical relationship in selecting a base.
Caption: General workflow for the deprotonation and alkylation of a long-chain dialkyl malonate.
Caption: Decision pathway for selecting a suitable base for deprotonation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
Safety Operating Guide
Proper Disposal of Dihexyl Malonate: A Safety and Operations Guide
For Immediate Reference: Dihexyl malonate is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200). However, adherence to proper disposal protocols is essential for maintaining a safe and compliant laboratory environment. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of personnel and the protection of the environment.
Essential Safety and Handling Precautions
Before initiating any disposal process, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. While not classified as hazardous, good laboratory practice dictates a cautious approach to handling all chemical substances.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use nitrile or other suitable chemical-resistant gloves.
-
Skin Protection: A standard laboratory coat is recommended to prevent skin contact.
Handling:
-
Work in a well-ventilated area to minimize the potential for inhalation of any vapors.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the substance.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1431-37-4 | [1][2] |
| Molecular Formula | C15H28O4 | [2] |
| Molecular Weight | 272.38 g/mol | [2] |
| Density | 0.962 g/cm³ | [2] |
| Boiling Point | 313.9 °C at 760 mmHg | [2] |
| Flash Point | 141 °C / 286 °F (Calculated) | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with all applicable local, state, and federal regulations. The primary concern, as highlighted by the U.S. Environmental Protection Agency (EPA), is the potential for aquatic toxicity, necessitating measures to prevent its release into water systems.[3]
1. Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and securely sealed container.
-
The container must be compatible with the chemical.
-
Do not mix this compound with other chemical waste unless compatibility has been verified.
2. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.
-
Collect the absorbed material and place it into a suitable container for disposal.[1]
-
Do not allow the spilled material to enter drains or surface waters.
3. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Keep the container tightly closed.[1]
4. Final Disposal:
-
Dispose of the waste this compound through a licensed and approved waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet.
-
It is imperative to prevent the release of this compound into the environment, particularly waterways.[3]
Experimental Protocols
Currently, there are no standardized experimental protocols cited for the disposal of this compound beyond the general guidelines for chemical waste management. The procedures outlined above are based on safety data sheets and regulatory information.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
